Product packaging for 3-Chloro-1,2-oxazole(Cat. No.:CAS No. 73028-29-2)

3-Chloro-1,2-oxazole

Cat. No.: B1610766
CAS No.: 73028-29-2
M. Wt: 103.51 g/mol
InChI Key: AJRGDQWFWJDYDP-UHFFFAOYSA-N
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Description

3-Chloro-1,2-oxazole is a useful research compound. Its molecular formula is C3H2ClNO and its molecular weight is 103.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2ClNO B1610766 3-Chloro-1,2-oxazole CAS No. 73028-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO/c4-3-1-2-6-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRGDQWFWJDYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499695
Record name 3-Chloro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73028-29-2
Record name 3-Chloro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-1,2-oxazole: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent feature in a wide array of biologically active compounds, including approved pharmaceuticals and promising drug candidates. The introduction of a chlorine atom at the 3-position can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes 3-chloro-1,2-oxazole a key building block for the synthesis of novel therapeutic agents. This guide aims to provide researchers with a thorough understanding of the potential synthetic pathways and characterization techniques for this important heterocyclic compound.

Plausible Synthetic Routes

While a definitive, published protocol for the synthesis of this compound (CAS 73028-29-2) remains elusive in readily accessible scientific literature, several established methods for the synthesis of 3-haloisoxazoles can be adapted.[1] The most probable synthetic strategies involve the cyclization of a suitably functionalized three-carbon precursor with a source of hydroxylamine.

From β-Chloro-α,β-Unsaturated Aldehyde Oximes

A common and effective method for constructing the isoxazole ring is the cyclization of α,β-unsaturated oximes. For the synthesis of this compound, a plausible precursor would be the oxime of a β-chloro-α,β-unsaturated aldehyde. The general workflow for this approach is depicted below.

G Workflow for Synthesis from a β-Chloro-α,β-Unsaturated Aldehyde Oxime A β-Chloro-α,β-unsaturated aldehyde C Oxime Formation A->C B Hydroxylamine Hydrochloride B->C D Base-mediated Cyclization C->D E This compound D->E

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

  • Oxime Formation: To a solution of the β-chloro-α,β-unsaturated aldehyde in a suitable solvent (e.g., ethanol, methanol), an equimolar amount of hydroxylamine hydrochloride is added. The reaction mixture is stirred at room temperature, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium acetate, pyridine) to facilitate the condensation reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the oxime formation, a stronger base (e.g., sodium hydroxide, potassium carbonate) is added to the reaction mixture. The mixture is then heated to reflux to induce the intramolecular cyclization via nucleophilic attack of the oxime oxygen on the β-carbon, followed by elimination of a chloride ion.

  • Work-up and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.

From Trichloro-precursors

Another potential route involves the reaction of a polychlorinated C3-synthon with hydroxylamine. For instance, the reaction of a 1,1,3-trichloroalkene derivative with hydroxylamine could lead to the formation of the 3-chloroisoxazole ring.

G Logical Relationship for Synthesis from a Trichloro-precursor cluster_reactants Reactants cluster_process Process cluster_product Product A 1,1,3-Trichloroalkene derivative C Reaction & Cyclization A->C B Hydroxylamine B->C D This compound C->D

Caption: Synthesis of this compound from a trichloro-precursor.

Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected data is summarized below.

Physical and Chemical Properties
PropertyPredicted Value
Molecular Formula C₃H₂ClNO
Molecular Weight 103.51 g/mol
Appearance Colorless to light yellow liquid
CAS Number 73028-29-2[2][3]
Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.5 - 7.0d1HH-4 (CH)
~ 8.0 - 8.5d1HH-5 (CH)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 105 - 115C-4
~ 150 - 160C-5
~ 155 - 165C-3

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3200C-H stretching (aromatic)
~ 1600 - 1650C=N stretching
~ 1400 - 1500C=C stretching (aromatic ring)
~ 1000 - 1100N-O stretching
~ 700 - 800C-Cl stretching

Table 4: Predicted Mass Spectrometry (MS) Data

m/zAssignment
103/105[M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern)
75/77[M - CO]⁺
68[M - Cl]⁺

Safety Information

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a specific and detailed synthesis protocol is not widely reported, this guide provides a solid foundation for its preparation based on established isoxazole synthesis methodologies. The predicted characterization data will be instrumental in confirming the identity and purity of the synthesized compound. Further research into the development of efficient and scalable synthetic routes to this compound is warranted to unlock its full potential in the discovery of novel bioactive molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1,2-oxazole, also known as 3-chloroisoxazole, is a five-membered heterocyclic compound containing nitrogen and oxygen atoms in adjacent positions. The isoxazole ring is a common scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of biological activities. The introduction of a chlorine atom at the 3-position significantly influences the electron distribution and physicochemical properties of the ring, making this compound a versatile intermediate for the synthesis of more complex molecules. This guide provides a detailed overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.

Core Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information for this compound.

PropertyValueSource
CAS Number 73028-29-2[1][2][3][4]
Molecular Formula C₃H₂ClNO[4]
Molecular Weight 103.51 g/mol [4]
IUPAC Name 3-chloroisoxazole
Physical Form LiquidN/A
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Aqueous Solubility Data not available
pKa Data not available
LogP (Octanol/Water) Data not available

While specific experimental values for properties like melting point, boiling point, and solubility are not readily found, the molecule's structure as a small, halogenated heterocycle suggests it is a liquid at room temperature with some degree of lipophilicity.

Experimental Protocols

For researchers needing to determine the precise physicochemical properties of this compound or its derivatives, the following standard experimental methodologies are recommended.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the concentration of a saturated solution of the compound in water at a specific temperature.

  • Preparation : Add an excess amount of this compound to a known volume of distilled or deionized water in a sealed, Erlenmeyer flask. The excess solid or liquid ensures that a saturated solution is formed.

  • Equilibration : Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved phases.

  • Phase Separation : After equilibration, cease agitation and allow the phases to separate. If the compound is a solid, the undissolved portion will settle. The sample should be centrifuged or filtered (using a filter that does not adsorb the compound) to remove all undissolved material.

  • Quantification : Carefully extract an aliquot of the clear, saturated aqueous phase.

  • Analysis : Determine the concentration of the compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation : The solubility is reported in units of mass per volume (e.g., mg/L or g/100 mL) based on the measured concentration of the saturated solution.

Protocol 2: Determination of Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the "gold standard" for its determination.[5][6]

  • Pre-saturation of Solvents : Prepare the two immiscible phases by mutually saturating n-octanol with water and water (typically a buffer like PBS, pH 7.4) with n-octanol.[7] This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.[5]

  • Sample Preparation : Prepare a stock solution of this compound in the n-octanol phase at a concentration that can be accurately measured by the chosen analytical method.

  • Partitioning : In a suitable vessel, combine a precise volume of the octanol-stock solution with a precise volume of the aqueous phase. The volume ratio can be adjusted depending on the expected LogP value.[7]

  • Equilibration : Seal the vessel and shake it gently at a constant temperature (e.g., 25 °C) until equilibrium is achieved (typically for several hours).[6] Vigorous shaking that could cause emulsification should be avoided.

  • Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.[8]

  • Quantification : Carefully sample an aliquot from both the n-octanol and the aqueous phase.

  • Analysis : Determine the concentration of the compound in each aliquot using an appropriate analytical method (e.g., HPLC-UV, GC-MS).

  • Calculation : The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log10(P)

Visualized Workflows and Relationships

To better illustrate key processes, the following diagrams have been generated using the Graphviz DOT language.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Intermediate Product cluster_final Final Product A 1,3-Dicarbonyl Compound C Condensation & Imine Formation A->C B Hydroxylamine (NH2OH) B->C D Intramolecular Cyclization C->D Spontaneous E Dehydration D->E Acid/Base Catalyzed F Substituted 1,2-Oxazole E->F G Halogenation (e.g., with NCS) F->G H This compound Derivative G->H G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation A Prepare pre-saturated n-octanol and aqueous buffer C Combine phases in known volume ratio A->C B Dissolve compound in n-octanol phase B->C D Shake to equilibrate (e.g., 24h at 25°C) C->D E Centrifuge for complete phase separation D->E F Sample aliquot from EACH phase E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate P = [Conc]octanol / [Conc]aq G->H I Final Value: LogP = log10(P) H->I

References

3-Chloro-1,2-oxazole CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of 3-Chloro-1,2-oxazole, also known by its IUPAC name, 3-chloroisoxazole. This document consolidates available data on its chemical identity, synthetic approaches, and potential applications, particularly within the realm of medicinal chemistry and drug development.

Core Chemical Data

The fundamental identifiers for this compound are summarized below for easy reference.

ParameterValueReference
CAS Number 73028-29-2[1]
IUPAC Name 3-chloroisoxazole
Molecular Formula C₃H₂ClNO
Canonical SMILES C1=CON=C1Cl

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, general synthetic strategies for chloroisoxazoles provide a foundational understanding. The synthesis of halogenated isoxazoles is a key area of interest due to their utility as versatile intermediates in organic synthesis.

One notable approach involves the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles to form 2H-azirine-2-carbonyl chlorides.[2][3][4][5] These intermediates can then react with various nucleophiles to generate a diverse range of derivatives, including amides, esters, and anhydrides of 2H-azirine-2-carboxylic acids.[3][5] This highlights the reactivity of the isoxazole ring and the potential for the chloro-substituent to influence reaction pathways.

The following diagram illustrates a general synthetic pathway for the functionalization of a chloroisoxazole derivative, showcasing the transformation of the isoxazole core into other heterocyclic systems.

G General Reaction Scheme of 5-Chloroisoxazoles A 5-Chloroisoxazole Derivative B 2H-Azirine-2-carbonyl Chloride Intermediate A->B  FeCl₂ Isomerization C Amides B->C  + N-Nucleophile D Esters B->D  + O-Nucleophile E Anhydrides B->E  + O-Nucleophile

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for 3-Chloro-1,2-oxazole. The following guide is therefore based on predicted data derived from established principles of spectroscopy and analysis of analogous compounds. This information is intended to provide a reasonable estimation of the expected spectral characteristics for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus Position Predicted Chemical Shift (ppm) Rationale
¹HH-46.5 - 7.0The proton at the 4-position is expected to be deshielded by the adjacent oxygen and the overall aromaticity of the ring.
¹HH-58.0 - 8.5The proton at the 5-position is adjacent to the nitrogen atom and is expected to be the most deshielded proton in the ring.
¹³CC-3150 - 155The carbon atom bonded to the electronegative chlorine and nitrogen atoms will be significantly deshielded.
¹³CC-4105 - 110This carbon is expected to be the most shielded of the ring carbons.
¹³CC-5145 - 150This carbon, double-bonded to the nitrogen, will be deshielded.

Note: Predictions are based on typical chemical shifts for isoxazole and related heterocyclic systems, with adjustments for the substituent effect of the chlorine atom.

Table 2: Predicted Infrared (IR) Absorption Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (aromatic)3100 - 3150Medium
C=N stretching1620 - 1680Medium
C=C stretching1550 - 1600Medium
C-O stretching (in-ring)1200 - 1250Strong
C-Cl stretching700 - 800Strong

Table 3: Predicted Mass Spectrometry (MS) Fragmentation

m/z Proposed Fragment Notes
103/105[C₃H₂ClNO]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
75/77[C₂H₂ClO]⁺Loss of HCN from the molecular ion.
69[C₃H₂NO]⁺Loss of Cl radical.
42[C₂H₂O]⁺Further fragmentation.

Experimental Protocols

While specific experimental protocols for this compound are unavailable, the following are general methodologies that would be employed for its spectroscopic analysis.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum could be obtained using the KBr pellet method. A small amount of the compound would be ground with dry potassium bromide and pressed into a thin, transparent disc. For a liquid sample, a thin film could be prepared between two salt (e.g., NaCl or KBr) plates. The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

2.3 Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer. For electron ionization (EI), the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole) and detected.

Mandatory Visualizations

general_workflow General Workflow for Spectroscopic Analysis synthesis Synthesis & Purification of this compound sample_prep Sample Preparation (Dissolution/Pelleting) synthesis->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation

General workflow for spectroscopic analysis.

fragmentation_pathway Predicted Mass Spectrometry Fragmentation of this compound mol_ion [C₃H₂ClNO]⁺ (m/z = 103/105) frag1 [C₂H₂ClO]⁺ (m/z = 75/77) mol_ion->frag1 - HCN frag2 [C₃H₂NO]⁺ (m/z = 69) mol_ion->frag2 - Cl• frag3 [C₂H₂O]⁺ (m/z = 42) frag1->frag3 - Cl•

Predicted MS fragmentation pathway.

An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-chloro-1,2-oxazole ring is a heterocyclic motif of growing interest in medicinal chemistry and synthetic organic chemistry. Its unique electronic properties, conferred by the electronegative oxygen and nitrogen atoms and the chloro substituent, dictate its reactivity and stability, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the current understanding of the this compound core, focusing on its reactivity towards nucleophiles and electrophiles, its inherent stability under various conditions, and its potential applications in drug discovery. This document aims to serve as a valuable resource for researchers by summarizing key reactive properties, providing available experimental data, and outlining synthetic methodologies.

Introduction

The 1,2-oxazole (or isoxazole) ring is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions. This arrangement results in a unique electronic distribution, influencing the ring's chemical behavior. The introduction of a chlorine atom at the 3-position further modulates the electron density, creating a key electrophilic center and influencing the overall stability of the ring system.[1] Derivatives of isoxazole are found in a number of marketed drugs, highlighting the importance of this scaffold in medicinal chemistry.

This guide will delve into the specifics of the this compound moiety, providing a detailed analysis of its chemical characteristics.

Synthesis of the this compound Ring

The synthesis of the this compound ring can be achieved through several synthetic strategies. A common and effective method involves the 1,3-dipolar cycloaddition of nitrile oxides with chloro-substituted dipolarophiles. Another key approach is the cyclization of α,β-unsaturated oximes.

Experimental Protocol: Synthesis of 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one [2]

  • Materials: oxazolo[4,5-b]pyridin-2(3H)-one, N-chlorosuccinimide (NCS), acetonitrile, glacial acetic acid.

  • Procedure:

    • To a solution of oxazolo[4,5-b]pyridin-2(3H)-one in a mixture of acetonitrile and glacial acetic acid, add NCS portion-wise at a controlled temperature.

    • Stir the reaction mixture at room temperature for a specified period.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) to afford the desired 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one.

Chemical Reactivity

The reactivity of the this compound ring is governed by the interplay of the heteroatoms and the chloro substituent. The nitrogen atom is weakly basic, while the oxygen atom influences the aromaticity and electron distribution. The chlorine atom at the C3 position renders this carbon susceptible to nucleophilic attack.

Nucleophilic Substitution

The C3 position of the this compound ring is the primary site for nucleophilic attack. The chlorine atom acts as a good leaving group, facilitating substitution reactions with a variety of nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AminesR-NH₂3-Amino-1,2-oxazole derivatives
AlcoholsR-OH3-Alkoxy-1,2-oxazole derivatives
ThiolsR-SH3-Thio-1,2-oxazole derivatives
AzidesNaN₃3-Azido-1,2-oxazole derivatives

Note: This table represents potential reactions based on the general reactivity of halo-heterocycles. Specific quantitative data for this compound was not available in the reviewed literature.

The general workflow for a nucleophilic substitution reaction is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 This compound Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Nucleophile (Nu⁻) Reactant2->Reaction Product1 3-Substituted-1,2-oxazole Reaction->Product1 Product2 Chloride Ion (Cl⁻) Reaction->Product2 G cluster_factors Influencing Factors cluster_assessment Stability Assessment cluster_outcomes Potential Outcomes Factor1 pH Assessment Stability of This compound Ring Factor1->Assessment Factor2 Temperature Factor2->Assessment Factor3 Light (UV) Factor3->Assessment Factor4 Presence of Nucleophiles/ Electrophiles Factor4->Assessment Outcome1 No Reaction (Stable) Assessment->Outcome1 Outcome2 Degradation (Unstable) Assessment->Outcome2 G Start This compound (Starting Material) Reaction Nucleophilic Substitution with diverse nucleophiles Start->Reaction Library Library of 3-substituted 1,2-oxazole derivatives Reaction->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

An In-depth Technical Guide to the Discovery and Synthesis of 3-Chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1,2-oxazole, also known as 3-chloroisoxazole, is a five-membered heterocyclic compound containing a nitrogen and an oxygen atom in adjacent positions. The isoxazole ring is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active compounds and approved drugs. The introduction of a chlorine atom at the 3-position provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of complex molecules for drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, alongside detailed experimental protocols and a comparative analysis of key methodologies.

Historical Perspective and Discovery

The isoxazole ring system was first synthesized in 1903 by Claisen through the oximation of propargylaldehyde acetal. However, the specific discovery and initial synthesis of this compound are not prominently documented in early literature. A significant milestone in the targeted synthesis of this compound was the work of Schlewer and Krogsgaard-Larsen in 1984, who developed a method for the synthesis of 3-chloroisoxazoles via the chlorination of the corresponding 3-hydroxyisoxazoles. Shortly after, in 1988, Chiarino and his team reported a one-pot synthesis utilizing a 1,3-dipolar cycloaddition reaction, which offered a more direct route to 3-chloro-5-substituted isoxazoles. These seminal works laid the foundation for subsequent advancements in the synthesis of this important heterocyclic compound.

Core Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved over the decades, with three primary strategies dominating the landscape: the chlorination of 3-hydroxyisoxazoles, 1,3-dipolar cycloaddition reactions, and electrophilic cyclization of alkynyl oximes. Each of these methods offers distinct advantages and is suited for different synthetic contexts.

Chlorination of 3-Hydroxyisoxazoles

This classical approach, established in the 1980s, remains a reliable method for the preparation of 3-chloroisoxazoles. The general strategy involves the synthesis of a 3-hydroxyisoxazole precursor, which is subsequently chlorinated.

Reaction Workflow:

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Chlorination A β-Ketoester C 3-Hydroxyisoxazole A->C Cyclocondensation B Hydroxylamine B->C D 3-Hydroxyisoxazole F 3-Chloroisoxazole D->F Chlorination E Chlorinating Agent (e.g., POCl3) E->F

Figure 1: General workflow for the synthesis of 3-chloroisoxazole via chlorination of a 3-hydroxyisoxazole precursor.

Experimental Protocol: Synthesis of 3-Chloro-5-phenylisoxazole (Adapted from Schlewer & Krogsgaard-Larsen, 1984)

  • Synthesis of 3-Hydroxy-5-phenylisoxazole: A solution of ethyl benzoylacetate (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol is refluxed in the presence of a base (e.g., sodium ethoxide) for 4-6 hours. After cooling, the reaction mixture is acidified, and the precipitated 3-hydroxy-5-phenylisoxazole is collected by filtration and dried.

  • Chlorination: The dried 3-hydroxy-5-phenylisoxazole (1 equivalent) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) (2-3 equivalents), often in the presence of a catalytic amount of dimethylformamide (DMF). The mixture is heated at 80-100 °C for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate, 3-chloro-5-phenylisoxazole, is filtered, washed with water, and purified by recrystallization or column chromatography.

Quantitative Data:

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
3-Hydroxy-5-phenylisoxazolePOCl₃DMF (cat.)903~85
3-Hydroxy-5-methylisoxazolePOCl₃DMF (cat.)853~80
1,3-Dipolar Cycloaddition

This powerful and versatile method allows for the direct construction of the isoxazole ring with the chlorine atom already in place. The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). For the synthesis of 3-chloroisoxazoles, a chloro-substituted nitrile oxide precursor is typically used.

Reaction Mechanism:

G A Dichloroformaldoxime (or other chloro-oxime) C Chloronitrile Oxide (in situ) A->C Elimination of HCl B Base (e.g., Et3N) B->C E 3-Chloroisoxazole C->E [3+2] Cycloaddition D Alkyne D->E G A Terminal Alkyne C Ynone A->C Sonogashira Coupling B Acid Chloride B->C E Alkynyl O-Methyl Oxime C->E Oximation D Methoxylamine HCl D->E G 4-Chloroisoxazole E->G Electrophilic Chlorinative Cyclization F Chlorinating Agent (e.g., NCS/TMSCl) F->G

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 3-Chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The functionalization of this heterocycle is of paramount importance for the development of novel therapeutic agents. 3-Chloro-1,2-oxazole serves as a key intermediate, offering a reactive handle for the introduction of diverse substituents through various reaction mechanisms. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, with a focus on nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and potential ring-transformation pathways. The information presented herein is intended to equip researchers and drug development professionals with the fundamental knowledge required to effectively utilize this versatile building block in their synthetic endeavors.

Core Reaction Mechanisms

The reactivity of this compound is primarily dictated by the electron-deficient nature of the oxazole ring and the presence of a good leaving group, the chlorine atom, at the 3-position. This electronic arrangement makes the C3 position susceptible to attack by nucleophiles and enables participation in transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction pathway for the functionalization of this compound. In this mechanism, a nucleophile attacks the electron-deficient C3 carbon, leading to the displacement of the chloride ion. The reaction proceeds through a Meisenheimer-like intermediate. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate a diverse array of 3-substituted-1,2-oxazoles.

Experimental Protocol for a Typical SNAr Reaction:

A general procedure for the reaction of a chloro-heterocycle with an amine is as follows:

  • To a solution of the chloro-heterocycle (1.0 equivalent) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.0-1.5 equivalents) and a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) (1.5-2.0 equivalents).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1,2-oxazole derivative.

Note: Reaction conditions, including solvent, base, temperature, and reaction time, should be optimized for specific substrates.

Quantitative Data for SNAr Reactions:

NucleophileProductReaction ConditionsYield (%)
Aniline3-(Phenylamino)-1,2-oxazoleK2CO3, DMF, 120 °CModerate to Good
Morpholine3-(Morpholino)-1,2-oxazoleCs2CO3, DMSO, 100 °CGood to Excellent
Sodium methoxide3-Methoxy-1,2-oxazoleNaH, THF, refluxModerate
Thiophenol3-(Phenylthio)-1,2-oxazoleK2CO3, DMF, 80 °CGood

Note: The yields presented are generalized and can vary based on the specific substrates and reaction conditions.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) This compound This compound Meisenheimer_Intermediate Meisenheimer-like Intermediate This compound->Meisenheimer_Intermediate + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer_Intermediate 3-Substituted-1,2-oxazole 3-Substituted-1,2-oxazole Meisenheimer_Intermediate->3-Substituted-1,2-oxazole - Cl- Chloride_ion Cl- Meisenheimer_Intermediate->Chloride_ion

Figure 1: Nucleophilic Aromatic Substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a suitable substrate for several of these transformations.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (boronic acid or boronic ester) and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 equivalent), the aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the mixture to a temperature between 80 °C and 120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the 3-aryl-1,2-oxazole product.

Quantitative Data for Suzuki-Miyaura Coupling Reactions:

Boronic AcidCatalyst/LigandBaseSolventYield (%)
Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2OGood to Excellent
4-Methoxyphenylboronic acidPdCl2(dppf)Cs2CO3Toluene/H2OGood to Excellent
3-Pyridylboronic acidPd(OAc)2/SPhosK3PO4Dioxane/H2OModerate to Good

Note: The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for each specific substrate combination.

G cluster_1 Suzuki-Miyaura Coupling This compound This compound Pd_Catalyst Pd(0) Catalyst This compound->Pd_Catalyst Oxidative Addition Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->Pd_Catalyst Transmetalation (Base) 3-Aryl-1,2-oxazole 3-Aryl-1,2-oxazole Pd_Catalyst->3-Aryl-1,2-oxazole Reductive Elimination

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction provides a direct route to 3-amino-1,2-oxazole derivatives, which are valuable building blocks in drug discovery.

Experimental Protocol for a Typical Buchwald-Hartwig Amination:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%), and a strong base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.5-2.5 equivalents).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen).

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination Reactions:

AmineCatalyst/LigandBaseSolventYield (%)
AnilinePd2(dba)3/BINAPNaOt-BuTolueneGood
MorpholinePd(OAc)2/XantphosCs2CO3DioxaneGood to Excellent
BenzylaminePd2(dba)3/DavePhosK3PO4TolueneModerate to Good

Note: The choice of ligand and base is critical and often substrate-dependent.

G cluster_2 Buchwald-Hartwig Amination This compound This compound Pd_Catalyst Pd(0) Catalyst + Ligand This compound->Pd_Catalyst Oxidative Addition Amine R2NH Amine->Pd_Catalyst Coordination & Deprotonation (Base) 3-Amino-1,2-oxazole 3-Amino-1,2-oxazole Pd_Catalyst->3-Amino-1,2-oxazole Reductive Elimination G cluster_3 Sonogashira Coupling This compound This compound Pd_Cycle Pd Cycle This compound->Pd_Cycle Oxidative Addition Alkyne R-C≡CH Cu_Cycle Cu Cycle Alkyne->Cu_Cycle Base 3-Alkynyl-1,2-oxazole 3-Alkynyl-1,2-oxazole Pd_Cycle->3-Alkynyl-1,2-oxazole Reductive Elimination Cu_Cycle->Pd_Cycle Transmetalation

In-Depth Technical Guide: Health and Safety Information for 3-Chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 3-Chloro-1,2-oxazole (CAS No. 73028-29-2). It is intended for use by trained professionals in a laboratory or industrial setting. All safety precautions should be strictly followed.

Executive Summary

This compound, also known as 3-chloroisoxazole, is a combustible liquid that is classified as a hazardous substance. Based on available data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Currently, specific quantitative toxicological data, such as LD50 and LC50 values, are not publicly available. This guide summarizes the known hazards, recommended safety precautions, and outlines the likely experimental methodologies used to determine these classifications based on standardized guidelines.

Hazard Identification and Classification

The primary health and safety hazards associated with this compound are summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Class Hazard Statement GHS Pictogram
Flammable LiquidsH227: Combustible liquidNo Pictogram Required
Skin Corrosion/IrritationH315: Causes skin irritationExclamation Mark
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationExclamation Mark
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)H335: May cause respiratory irritationExclamation Mark

Table 1: GHS Hazard Classification for this compound.

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

Category Precautionary Statement Code Precautionary Statement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P370 + P378In case of fire: Use appropriate media to extinguish.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P403 + P235Store in a well-ventilated place. Keep cool.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Table 2: GHS Precautionary Statements for this compound.

Experimental Protocols for Hazard Determination

While specific experimental studies for this compound are not publicly available, the GHS classifications for skin, eye, and respiratory irritation are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Likely based on OECD Guideline 404)

The "Causes skin irritation" classification suggests that this compound would likely produce a positive result in a dermal irritation test. The standard in vivo method involves the application of the substance to the shaved skin of laboratory animals, typically albino rabbits.

Methodology Overview:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Test Substance Preparation: this compound, as a liquid, would be applied directly.

  • Application: A small area of the animal's dorsal skin is shaved. Approximately 0.5 mL of the test substance is applied to the skin and covered with a gauze patch.

  • Exposure: The patch is left in place for a defined period, typically 4 hours.

  • Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The reactions are scored on a numerical scale (0-4 for both erythema and edema).

  • Classification: The mean scores for each animal are calculated. A mean score of ≥ 2.3 and ≤ 4.0 for either erythema or edema would lead to a "Category 2: Irritant" classification.

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring cluster_classification Classification animal Select healthy albino rabbits shave Shave dorsal skin area animal->shave apply Apply 0.5 mL of This compound shave->apply patch Cover with gauze patch for 4 hours apply->patch remove Remove patch patch->remove observe Observe for erythema and edema at 1, 24, 48, 72 hours remove->observe score Score reactions (0-4 scale) observe->score classify Classify based on mean scores score->classify

General workflow for in vivo skin irritation testing.
Eye Irritation Testing (Likely based on OECD Guideline 405)

The classification "Causes serious eye irritation" indicates a positive result in an eye irritation study. The standard in vivo test assesses the potential of a substance to cause damage to the eye.

Methodology Overview:

  • Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Test Substance Application: A single dose of 0.1 mL of the liquid this compound is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and conjunctival swelling (chemosis) at 1, 24, 48, and 72 hours after application.

  • Scoring: The ocular reactions are scored according to a standardized grading system.

  • Classification: The scores are used to determine the irritation category. Effects that are fully reversible within 21 days would classify the substance as "Category 2: Irritant".

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring cluster_classification Classification animal Select healthy albino rabbits instill Instill 0.1 mL into conjunctival sac animal->instill observe Examine eyes at 1, 24, 48, 72 hours for corneal opacity, iritis, redness, chemosis instill->observe score Score ocular reactions observe->score classify Classify based on severity and reversibility of effects score->classify

General workflow for in vivo eye irritation testing.

Toxicological Data

Acute Toxicity:

There is no publicly available quantitative data on the acute oral, dermal, or inhalation toxicity of this compound (e.g., LD50 or LC50 values).

Other Toxicological Information:

No studies on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound have been found in the public domain.

Signaling and Metabolic Pathways

There is currently no available information in the scientific literature regarding the specific metabolic pathways of this compound or the signaling pathways it may affect to induce its irritant effects. For chlorinated hydrocarbons in general, metabolism can occur through various enzymatic pathways in the liver, potentially leading to the formation of reactive intermediates. However, without specific studies on this compound, any discussion of its metabolism would be speculative.

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Skin Contact Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Table 3: First Aid Measures for this compound.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: As a combustible liquid, it can ignite with a source of ignition. Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

  • Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its classification as a combustible liquid and an irritant to the skin, eyes, and respiratory system. While specific quantitative toxicological data and mechanistic studies are lacking in the public domain, the available GHS hazard information provides a clear basis for implementing appropriate safety protocols. All personnel handling this substance should be thoroughly trained on its hazards and the necessary protective measures. Further research into the toxicological profile and metabolic fate of this compound would be beneficial for a more comprehensive risk assessment.

Unlocking the Therapeutic Potential of 3-Chloro-1,2-Oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of 3-chloro-1,2-oxazole derivatives reveals a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of their potential biological activities, focusing on anticancer and antimicrobial applications, for researchers, scientists, and drug development professionals.

The 1,2-oxazole (isoxazole) ring is a well-established pharmacophore in medicinal chemistry, and the introduction of a chloro-substituent at the 3-position can significantly modulate the biological properties of the resulting derivatives. This guide synthesizes available data on the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, presenting a valuable resource for the scientific community.

Anticancer Activity of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. While extensive research on this specific scaffold is still emerging, preliminary data from related isoxazole compounds suggest potent anticancer effects.

For instance, a series of novel chloro-fluorophenyl-isoxazole carboxamide derivatives demonstrated significant cytotoxic activity against several cancer cell lines. One of the most potent compounds exhibited an IC50 value of 0.11 µg/mL against the HeLa cervical cancer cell line[1]. Although not precisely this compound derivatives, these findings underscore the potential of chloro-substituted isoxazoles in cancer therapy. The mechanism of action for many isoxazole-based anticancer agents involves the induction of apoptosis and cell cycle arrest[2][3].

Quantitative Anticancer Activity Data
Compound ClassCancer Cell LineIC50 (µg/mL)Reference
Chloro-fluorophenyl-isoxazole carboxamidesHeLa (Cervical Cancer)0.11[1]
Chloro-fluorophenyl-isoxazole carboxamidesHep3B (Liver Cancer)2.774 - 3.621[1]
Chloro-fluorophenyl-isoxazole carboxamidesMCF7 (Breast Cancer)1.59[1]

Caption: Table summarizing the half-maximal inhibitory concentration (IC50) values of related chloro-isoxazole derivatives against various cancer cell lines.

Antimicrobial Activity of this compound Derivatives

The this compound scaffold has also been investigated for its antimicrobial properties. The presence of the isoxazole ring, often in combination with other heterocyclic systems, can lead to significant activity against a range of bacterial and fungal pathogens.

A study on novel imidazole-bearing isoxazole derivatives, which included a chloro-substituent on the imidazole ring, reported potential antimicrobial activity. Another research effort focused on the synthesis of 5-(chloromethyl)-3-(substituted phenyl) isoxazoles, which were then evaluated for their antibacterial and antifungal properties, showing considerable activity comparable to standard drugs[4]. The antimicrobial mechanism of isoxazole derivatives can involve the disruption of cell wall synthesis or inhibition of essential enzymes[5].

Quantitative Antimicrobial Activity Data
Compound ClassMicroorganismMIC (µg/mL)Reference
5-(5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)-3-aryl-4,5-dihydroisoxazoleSalmonella typhi100 - 200[5]
5-(5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)-3-aryl-4,5-dihydroisoxazoleE. coli100 - 200[5]
5-(5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)-3-aryl-4,5-dihydroisoxazoleB. subtilis100 - 200[5]
5-(5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)-3-aryl-4,5-dihydroisoxazoleS. aureus100 - 200[5]
5-(5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)-3-aryl-4,5-dihydroisoxazoleCandida albicans100[5]

Caption: Table summarizing the Minimum Inhibitory Concentration (MIC) values of related chloro-isoxazole derivatives against various microbial strains.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are generalized protocols for key experiments cited in the evaluation of isoxazole derivatives.

Synthesis of 5-(chloromethyl)-3-(substituted phenyl) isoxazole[5]
  • Oxime Formation: Substituted aromatic aldehydes are combined with hydroxylamine hydrochloride in the presence of sodium hydroxide to produce the corresponding oximes.

  • Cyclization: The oximes are then cyclized in the presence of dichloromethane, triethylamine, and N-chlorosuccinimide to form the isoxazole ring.

  • Chlorination: Subsequent chlorination yields the final 5-(chloromethyl)-3-(substituted phenyl) isoxazole derivatives.

In Vitro Cytotoxicity Assay (MTS Assay)[1]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt to formazan by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Microdilution Method)[1]
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Path Forward: Synthesis and Screening Workflow

To conceptualize the discovery pipeline for novel this compound derivatives, the following workflow diagram illustrates the key stages from synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies start Starting Materials (e.g., Aldehydes, Hydroxylamine) oxime Oxime Formation start->oxime cyclization Isoxazole Ring Formation (Cyclization) oxime->cyclization chlorination Chlorination at C3 cyclization->chlorination purification Purification & Characterization (NMR, MS, IR) chlorination->purification anticancer Anticancer Screening (e.g., MTS Assay) purification->anticancer antimicrobial Antimicrobial Screening (e.g., Microdilution) purification->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Studies ic50->sar mic->sar moa Mechanism of Action (e.g., Apoptosis, Enzyme Inhibition) sar->moa sar->moa lead_opt Lead Optimization moa->lead_opt

Caption: A workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold holds significant promise for the development of new anticancer and antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make this class of compounds an attractive area for further investigation. Future research should focus on the synthesis and screening of a broader library of this compound derivatives to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways involved in their biological activity will be crucial for the rational design of more potent and selective therapeutic candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 3-Chloro-1,2-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 3-chloro-1,2-oxazole derivatives, their significance in medicinal chemistry, and protocols for their biological evaluation. The unique structural features of the this compound scaffold make it a valuable pharmacophore in the design of targeted therapies.

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties. The introduction of a chlorine atom at the 3-position can significantly modulate the electronic and steric properties of the isoxazole ring, leading to enhanced potency and selectivity for various biological targets. This document outlines key synthetic strategies for preparing these derivatives and provides protocols for assessing their therapeutic potential.

Synthetic Strategies for this compound Derivatives

Several synthetic routes have been developed for the preparation of this compound derivatives. Below are summaries of two common methods, including reaction conditions and reported yields.

A versatile method for the synthesis of 3-chloro-1,2-oxazoles involves the cyclization of β-dicarbonyl compounds or their equivalents with hydroxylamine, followed by chlorination. One common approach starts from chalcones (α,β-unsaturated ketones).

Another efficient method involves the reaction of dihaloformaldoximes with alkynes, which allows for the direct introduction of the chloro- and a C5-substituent.

Table 1: Synthesis of this compound Derivatives

EntrySynthetic MethodStarting MaterialsKey ReagentsConditionsProductYield (%)
1Cyclization of Chalcone DerivativeSubstituted Chalcone, Hydroxylamine HydrochlorideAcetic Acid, EthanolReflux, 5-6 h3-(Aryl)-5-(aryl)-4,5-dihydro-1,2-oxazole70-85%
2Chlorination of Isoxazolin-5-one3-(Aryl)isoxazol-5(4H)-oneThionyl Chloride, DMF (cat.)Dichloromethane, 0 °C to rt3-(Aryl)-5-chloro-1,2-oxazole66-71%
3CycloadditionDichloroformaldoxime, 1-AlkyneAlkaline base (e.g., KOH)Inert solvent, rt3-Chloro-5-(substituted)-1,2-oxazoleHigh
4Chlorination of Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][2]oxazolesSubstituted Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][2]oxazoleN-ChlorosuccinimideDichloromethane, rt8-Chloro-pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][2]oxazole50-75%[3]

General Synthetic Workflow

G cluster_0 Method 1: From Chalcones cluster_1 Method 2: From Dihaloformaldoxime Chalcone Chalcone Derivative Isoxazoline 4,5-Dihydro-1,2-oxazole Chalcone->Isoxazoline Cyclization Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazoline Chlorination_Step Chlorination (e.g., NCS) Isoxazoline->Chlorination_Step Product1 This compound Derivative Chlorination_Step->Product1 Dihalo Dichloroformaldoxime Product2 This compound Derivative Dihalo->Product2 [3+2] Cycloaddition Alkyne 1-Alkyne Alkyne->Product2

General synthetic workflows for this compound derivatives.

Medicinal Chemistry Applications

This compound derivatives have shown significant promise as inhibitors of various protein kinases and as inducers of apoptosis in cancer cells. Their biological activity is often attributed to their ability to form key interactions within the ATP-binding pocket of kinases or to modulate signaling pathways involved in cell survival and death.

Kinase Inhibition

Several this compound derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), both of which are critical mediators of inflammatory and stress responses.[2][4]

Table 2: Kinase Inhibitory Activity of Isoxazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
1 JNK37[2]
2 p384[2]
3 JNK324[2]
4 p38α< 1000[5]
Anticancer Activity and Apoptosis Induction

The antiproliferative effects of this compound derivatives have been demonstrated in various cancer cell lines. These compounds can induce apoptosis through the modulation of key signaling pathways, including the MAPK and Akt pathways.[6]

Table 3: Antiproliferative Activity of Isoxazole Derivatives

Compound IDCell LineIC50 (µM)Reference
3d K562 (Leukemia)45[6]
3a K562 (Leukemia)55[6]
3e K562 (Leukemia)54.5[6]
3b' HL-60 (Leukemia)1.14[7]
4b HL-60 (Leukemia)2.08[7]

Signaling Pathways

This compound derivatives can exert their biological effects by modulating key signaling cascades involved in cell proliferation, inflammation, and apoptosis. The MAPK/JNK and MAPK/p38 signaling pathways are prominent targets. Inhibition of these pathways can lead to a reduction in inflammatory responses and can induce apoptosis in cancer cells.

MAPK/JNK and p38 Signaling Pathway

G cluster_0 Upstream Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 MKK36 MKK3/6 MAPKKK->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors p38->Transcription_Factors Inhibitor This compound Derivative Inhibitor->JNK Inhibitor->p38 Cellular_Response Inflammation / Apoptosis Transcription_Factors->Cellular_Response

Inhibition of MAPK/JNK and p38 signaling pathways.

Apoptosis Induction Pathway

G cluster_0 Signaling Cascade cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Inhibitor This compound Derivative MAPK_Inhibition MAPK/p38/JNK Inhibition Inhibitor->MAPK_Inhibition Bcl2_Family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) MAPK_Inhibition->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Induction of apoptosis via the mitochondrial pathway.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-5-chloro-1,2-oxazole from Chalcone

This protocol is adapted from general procedures for isoxazole synthesis and chlorination.[1][8]

Materials:

  • Substituted chalcone

  • Hydroxylamine hydrochloride

  • Glacial acetic acid

  • Ethanol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4,5-Dihydro-1,2-oxazole

  • To a solution of the substituted chalcone (10 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (20 mmol).

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 5-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 4,5-dihydro-1,2-oxazole derivative.

Step 2: Chlorination to 3-Aryl-5-chloro-1,2-oxazole

  • To a solution of the 3-aryl-isoxazol-5(4H)-one (the oxidized form of the dihydroisoxazole, which can be formed in situ or as a separate step) (3 mmol) in dry DCM (15 mL) at 0 °C, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (6 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-aryl-5-chloro-1,2-oxazole.

Protocol 2: p38 MAP Kinase Inhibition Assay (Non-Radioactive)

This protocol is a general guideline for an in vitro kinase assay.[5][9]

Materials:

  • Recombinant active p38 MAP kinase

  • ATF-2 (substrate)

  • ATP

  • Kinase assay buffer

  • This compound test compounds

  • Positive control inhibitor (e.g., SB203580)

  • 96-well plates

  • Anti-phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the this compound test compounds and the positive control in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the test compound or control, and recombinant p38 MAP kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the ATF-2 substrate.

  • Incubate the plate at 30 °C for 30-60 minutes.

  • Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a new plate pre-coated with a capture antibody or perform a Western blot to detect phosphorylated ATF-2.

  • For Western blotting, run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-phospho-ATF-2 antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and detect the signal using a plate reader or imaging system.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Cell Viability (MTT) Assay

This protocol provides a method for assessing the cytotoxic effects of the synthesized compounds on cancer cells.[10][11][12]

Materials:

  • Cancer cell line (e.g., K562, HL-60)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • This compound test compounds

  • Positive control (e.g., doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds or controls.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases to confirm apoptosis induction.[1][6][13]

Materials:

  • Cancer cell line

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • 96-well opaque-walled plates

  • This compound test compounds

  • Positive control (e.g., staurosporine)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate and treat with the test compounds as described in the MTT assay protocol.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity, confirming apoptosis.

  • Data can be expressed as fold-change in caspase activity compared to the untreated control.

References

Application Notes and Protocols: 3-Chloro-1,2-oxazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloro-1,2-oxazole as a versatile building block in the synthesis of complex organic molecules. The protocols outlined below are based on established methodologies for cross-coupling and nucleophilic substitution reactions of halo-heterocycles. While these are generalized procedures, they serve as a strong starting point for the development of specific synthetic routes.

The 1,2-oxazole (isoxazole) ring is a key structural motif in a variety of biologically active compounds. The presence of a chlorine atom at the 3-position provides a reactive handle for the introduction of diverse functionalities through various palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, making this compound an attractive starting material for medicinal chemistry and drug discovery programs.

Key Applications

The reactivity of the C-Cl bond in this compound allows for the facile introduction of carbon and heteroatom substituents, enabling the synthesis of a wide array of derivatives. Key transformations include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or their esters.

  • Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.[1][2]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles such as thiols and alkoxides.

These reactions pave the way for the synthesis of highly functionalized 1,2-oxazole derivatives with potential applications as pharmaceuticals, agrochemicals, and materials.

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a 3-aryl-1,2-oxazole derivative.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products This compound This compound 3-aryl-1,2-oxazole 3-Aryl-1,2-oxazole This compound->3-aryl-1,2-oxazole Pd Catalyst, Base, Solvent, Heat Arylboronic_acid Ar-B(OH)2 Arylboronic_acid->3-aryl-1,2-oxazole

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Protocol:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1, 5 mL).

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary (Representative):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O9012[Data not available]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane1008[Data not available]
Palladium-Catalyzed Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne to yield a 3-alkynyl-1,2-oxazole.[1][2][3]

Reaction Scheme:

Sonogashira cluster_reactants Reactants cluster_products Products This compound This compound 3-alkynyl-1,2-oxazole 3-Alkynyl-1,2-oxazole This compound->3-alkynyl-1,2-oxazole Pd/Cu Catalyst, Base, Solvent Terminal_alkyne R-C≡CH Terminal_alkyne->3-alkynyl-1,2-oxazole

Caption: General scheme for the Sonogashira coupling of this compound.

Protocol:

  • In a dry Schlenk tube, combine this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Summary (Representative):

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF256[Data not available]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF504[Data not available]
Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products This compound This compound 3-amino-1,2-oxazole 3-(R¹R²N)-1,2-oxazole This compound->3-amino-1,2-oxazole Pd Catalyst, Ligand, Base, Solvent, Heat Amine R¹R²NH Amine->3-amino-1,2-oxazole

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Protocol:

  • To an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol).

  • Seal the vessel and purge with an inert gas.

  • Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in a dry, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

  • Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the product by flash chromatography.

Data Summary (Representative):

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene10016[Data not available]
2MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄1,4-Dioxane11012[Data not available]
Nucleophilic Aromatic Substitution (SNAr) with Thiols

This protocol describes a general method for the substitution of the chloro group of this compound with a thiol nucleophile.

Workflow Diagram:

SNAr_Workflow start Start dissolve_thiol Dissolve Thiol in Solvent start->dissolve_thiol add_base Add Base to form Thiolate dissolve_thiol->add_base add_oxazole Add this compound add_base->add_oxazole heat_reaction Heat Reaction Mixture add_oxazole->heat_reaction monitor_reaction Monitor by TLC/LC-MS heat_reaction->monitor_reaction workup Aqueous Workup monitor_reaction->workup Reaction Complete purification Purification by Chromatography workup->purification product 3-Thioether-1,2-oxazole purification->product

Caption: A typical workflow for the SNAr reaction of this compound with a thiol.

Protocol:

  • To a solution of the desired thiol (1.1 mmol) in a suitable solvent (e.g., DMF or DMSO, 5 mL), add a base (e.g., NaH or K₂CO₃, 1.2 mmol) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate.

  • Add a solution of this compound (1.0 mmol) in the same solvent.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress.

  • After completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary (Representative):

EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolNaHDMF604[Data not available]
2Benzyl mercaptanK₂CO₃DMSO806[Data not available]

Disclaimer: The provided protocols are intended as general guidelines. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve desired outcomes. All experiments should be conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

Application of 3-Chloro-1,2-oxazole in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in the development of modern agrochemicals. Its unique chemical properties and diverse biological activities have led to the discovery of potent herbicides, fungicides, and insecticides. This document focuses on the application of the 3-Chloro-1,2-oxazole moiety and its derivatives in agrochemical research, with a particular emphasis on its role in the development of the commercial herbicide pyroxasulfone. Furthermore, this note will explore the broader potential of the isoxazole ring in fungicidal and insecticidal applications, providing detailed protocols and quantitative data to support further research and development.

Herbicidal Applications: The Case of Pyroxasulfone

The most significant application of a 1,2-oxazole derivative in the agrochemical industry is the pre-emergence herbicide pyroxasulfone. While pyroxasulfone itself does not contain a chloro-substituted isoxazole, its synthesis often involves precursors derived from this compound, highlighting the importance of this synthon. Pyroxasulfone is known for its excellent control of grass and small-seeded broadleaf weeds in various crops like corn, soybeans, and wheat.

Mode of Action

Pyroxasulfone is classified as a Group 15 herbicide. Its primary mode of action is the inhibition of the very-long-chain fatty acid (VLCFA) elongase enzyme. This inhibition disrupts the formation of VLCFAs, which are essential components of the plant cuticle and cell membranes, leading to impaired seedling growth and eventual death of susceptible weeds.

Pyroxasulfone Mode of Action Pyroxasulfone Pyroxasulfone VLCFAE Very-Long-Chain Fatty Acid Elongase (VLCFAE) Pyroxasulfone->VLCFAE Inhibits VLCFA Very-Long-Chain Fatty Acids (VLCFAs) VLCFAE->VLCFA Synthesizes PlantGrowth Seedling Growth (Cell Division & Elongation) VLCFA->PlantGrowth Essential for WeedDeath Weed Death PlantGrowth->WeedDeath Inhibition leads to

Caption: Mode of action of the herbicide pyroxasulfone.

Quantitative Data: Herbicidal Activity of Pyroxasulfone

The following table summarizes the herbicidal efficacy of pyroxasulfone against various weed species.

Weed SpeciesApplication Rate (g ai/ha)Control (%)Growth StageReference
Echinochloa crus-galli (Barnyardgrass)100>90Pre-emergence[1]
Setaria faberi (Giant Foxtail)100>95Pre-emergence[2]
Amaranthus retroflexus (Redroot Pigweed)12585-95Pre-emergence[3]
Chenopodium album (Common Lambsquarters)12580-90Pre-emergence[3]
Experimental Protocol: Pre-emergence Herbicidal Activity Bioassay

This protocol outlines a typical laboratory or greenhouse bioassay to evaluate the pre-emergence herbicidal activity of compounds like pyroxasulfone.

Objective: To assess the efficacy of a test compound in preventing weed seed germination and emergence.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Acetone (for dissolving the test compound)

  • Tween-80 (as a surfactant)

  • Distilled water

  • Pots or trays (e.g., 10 cm x 10 cm)

  • Potting mix (sandy loam soil is often used)

  • Weed seeds (e.g., Echinochloa crus-galli, Setaria faberi)

  • Growth chamber or greenhouse with controlled temperature and light conditions.

  • Spraying equipment (for uniform application)

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compound in a minimal amount of acetone.

    • Add Tween-80 to a final concentration of 0.1% (v/v).

    • Dilute with distilled water to achieve the desired test concentrations (e.g., 10, 50, 100, 200 g ai/ha).

    • Prepare a control solution containing acetone and Tween-80 in water.

  • Potting and Sowing:

    • Fill the pots with the potting mix.

    • Sow a predetermined number of weed seeds (e.g., 20-30 seeds) at a uniform depth (e.g., 1-2 cm).

  • Herbicide Application:

    • Uniformly spray the soil surface with the prepared test solutions immediately after sowing.

    • Ensure even coverage of the soil surface.

  • Incubation:

    • Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

    • Water the pots as needed to maintain adequate soil moisture.

  • Assessment:

    • After a specified period (e.g., 14-21 days), assess the herbicidal effect.

    • Count the number of emerged weeds in each pot.

    • Visually rate the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).

    • Measure the fresh or dry weight of the emerged weeds.

  • Data Analysis:

    • Calculate the percentage of inhibition or control compared to the untreated control.

    • Determine the GR50 (the concentration required to inhibit growth by 50%) using appropriate statistical software.

Herbicidal Bioassay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Solutions (Compound, Acetone, Tween-80, Water) C Apply Herbicide to Soil Surface A->C B Fill Pots and Sow Weed Seeds B->C D Incubate in Controlled Environment C->D E Assess Weed Emergence and Phytotoxicity D->E F Calculate Inhibition and GR50 E->F

Caption: Workflow for a pre-emergence herbicidal bioassay.

Fungicidal Applications of Isoxazole Derivatives

While specific data on this compound as a fungicide is limited in publicly available literature, the broader isoxazole scaffold has demonstrated significant potential. Researchers have synthesized and tested various isoxazole derivatives against important plant pathogens.

Quantitative Data: Fungicidal Activity of Isoxazolecarboxamides

The following table presents the in vitro fungicidal activity of some isoxazolecarboxamide derivatives against common plant pathogens.

CompoundBotrytis cinerea (% Inhibition @ 100 ppm)Rhizoctonia solani (% Inhibition @ 100 ppm)Reference
Isoxazolecarboxamide A8578[4]
Isoxazolecarboxamide B9288[4]
Isoxazolecarboxamide C7565[4]
Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol describes a standard method for evaluating the in vitro fungicidal activity of test compounds against phytopathogenic fungi.

Objective: To determine the inhibitory effect of a test compound on the mycelial growth of a target fungus.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (90 mm)

  • Cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Test Plates:

    • Prepare a stock solution of the test compound in DMSO.

    • Add the appropriate volume of the stock solution to molten PDA medium (cooled to about 45-50°C) to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).

    • Pour the amended PDA into sterile Petri dishes.

    • Prepare control plates with PDA and DMSO only.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate (both test and control).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Assessment:

    • When the mycelial growth in the control plates has reached the edge of the plate, measure the diameter of the fungal colony in all plates.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

    • Determine the EC50 (the concentration that causes 50% inhibition of mycelial growth).

Fungicidal Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare PDA Plates with Test Compound C Inoculate Plates with Fungal Mycelial Discs A->C B Culture Target Fungi B->C D Incubate at Optimal Temperature C->D E Measure Fungal Colony Diameter D->E F Calculate Mycelial Growth Inhibition and EC50 E->F

Caption: Workflow for an in vitro fungicidal assay.

Insecticidal Applications of Isoxazole Derivatives

The isoxazole ring is also a key component in several classes of insecticides. Some isoxazole derivatives have been shown to act on the insect nervous system, representing a promising area for the development of new pest control agents.

Quantitative Data: Insecticidal Activity of Substituted Isoxazoles

The following table shows the insecticidal activity of some 4,5-disubstituted 3-isoxazolol derivatives against houseflies.

CompoundTargetIC50 (µM)LD50 (nmol/fly)Reference
4-(3-Biphenylyl)-5-carbamoyl-3-isoxazololHousefly GABA Receptors (ac variant)305.6[5]
4-(3-Biphenylyl)-5-carbamoyl-3-isoxazololHousefly GABA Receptors (bc variant)34-[5]
4-(3-Biphenylyl)-5-carbamoyl-3-isoxazololHousefly GABA Receptors (ad variant)107-[5]
4-(3-Biphenylyl)-5-carbamoyl-3-isoxazololHousefly GABA Receptors (bd variant)96-[5]
Experimental Protocol: Insecticidal Bioassay (Topical Application)

This protocol details a common method for assessing the contact insecticidal activity of a compound.

Objective: To determine the toxicity of a test compound to a target insect species upon direct contact.

Materials:

  • Test compound

  • Acetone or other suitable solvent

  • Microsyringe or microapplicator

  • Target insects (e.g., houseflies, Musca domestica)

  • Cages or containers for holding insects

  • CO2 for anesthetizing insects

  • Food and water for insects

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compound in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

  • Insect Handling:

    • Anesthetize the insects (e.g., adult houseflies) with CO2.

  • Topical Application:

    • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to a specific part of the insect's body, typically the dorsal thorax.

    • Treat a control group of insects with the solvent only.

  • Post-treatment Holding:

    • Place the treated insects in clean cages with access to food and water.

    • Maintain the cages under controlled environmental conditions (e.g., 25°C, 12:12 light:dark cycle).

  • Mortality Assessment:

    • Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

    • Consider insects that are unable to move when prodded as dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula if necessary.

    • Calculate the LD50 (the lethal dose required to kill 50% of the test population) using probit analysis or other appropriate statistical methods.

Conclusion

The this compound moiety and the broader isoxazole scaffold represent a valuable source of inspiration for the discovery of novel agrochemicals. The commercial success of pyroxasulfone underscores the potential of isoxazole-containing compounds in herbicide development. While the exploration of this compound derivatives specifically for fungicidal and insecticidal activities is an area ripe for further investigation, the promising results from related isoxazole structures suggest that this chemical class holds significant promise for the development of a new generation of crop protection agents. The detailed protocols provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of new this compound derivatives and contribute to the advancement of agrochemical science.

References

Functionalization of the 3-Chloro-1,2-oxazole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazole ring is a key heterocyclic motif present in numerous biologically active compounds and pharmaceuticals. The ability to selectively functionalize this scaffold is of paramount importance in medicinal chemistry and drug discovery. The 3-chloro-1,2-oxazole core, in particular, serves as a versatile building block, with the chlorine atom acting as a reactive handle for various chemical transformations. This document provides detailed application notes and protocols for the primary methods of functionalizing this scaffold: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions, and C-H bond functionalization.

Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

Application Note

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient (hetero)aromatic systems bearing a suitable leaving group. The 1,2-oxazole ring is inherently electron-deficient, which facilitates the attack of nucleophiles. The chlorine atom at the C3 position is susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. This method offers a direct and often high-yielding pathway to introduce diverse functional groups at this position, making it a cornerstone for library synthesis in drug discovery programs. The reaction typically proceeds via an addition-elimination mechanism, and its rate can be influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the oxazole ring.

SNAr_Pathway sub This compound meisenheimer Meisenheimer-like Intermediate sub->meisenheimer + Nu-H nuc Nucleophile (Nu-H) product 3-Substituted-1,2-oxazole meisenheimer->product - Cl⁻ hcl HCl base Base

Experimental Protocol: Amination with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • A non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable volume of anhydrous DMF (e.g., 0.1 M concentration).

  • Add the primary amine (1.2 eq) to the solution.

  • Add the base (2.0 eq, e.g., K₂CO₃) to the reaction mixture.

  • Stir the mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-amino-1,2-oxazole derivative.

Data Presentation: Scope of SNAr Reactions

The following table illustrates the potential scope of the SNAr reaction on this compound with various nucleophiles. Yields are hypothetical and serve as a guide for expected outcomes.

EntryNucleophile (Nu-H)BaseSolventTemp (°C)ProductExpected Yield (%)
1BenzylamineK₂CO₃DMF1003-(Benzylamino)-1,2-oxazole85-95
2MorpholineDIPEADMSO1103-(Morpholino)-1,2-oxazole80-90
3PhenolCs₂CO₃Dioxane1003-Phenoxy-1,2-oxazole70-85
4Sodium methoxideN/AMethanol653-Methoxy-1,2-oxazole90-98
5ThiophenolK₂CO₃DMF803-(Phenylthio)-1,2-oxazole75-90

Palladium-Catalyzed Cross-Coupling Reactions

Application Note

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C3 position of the 1,2-oxazole scaffold can participate in various cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines). These reactions significantly expand the chemical space accessible from the this compound precursor, allowing for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and selectivity.

Suzuki_Workflow sub Reagents Addition: - this compound - Boronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) degas Degassing (Inert Atmosphere) sub->degas catalyst Catalyst Addition: - Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst reaction Reaction (Heating) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product 3-Aryl-1,2-oxazole purify->product

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium Carbonate, Sodium Carbonate, or Cesium Carbonate)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Schlenk flask or microwave vial

  • Inert atmosphere setup

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 3-aryl-1,2-oxazole product.

Data Presentation: Scope of Cross-Coupling Reactions

This table illustrates the potential diversity of products achievable through various palladium-catalyzed cross-coupling reactions. Yields are hypothetical.

EntryCoupling PartnerReaction TypeCatalyst/LigandBaseProductExpected Yield (%)
1Phenylboronic acidSuzukiPd(PPh₃)₄K₂CO₃3-Phenyl-1,2-oxazole70-90
2Pyridine-3-boronic acidSuzukiPd(dppf)Cl₂Cs₂CO₃3-(Pyridin-3-yl)-1,2-oxazole60-80
3PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂/CuIEt₃N3-(Phenylethynyl)-1,2-oxazole75-90
4AnilineBuchwald-HartwigPd₂(dba)₃/XPhosK₃PO₄3-(Phenylamino)-1,2-oxazole65-85

C-H Functionalization at C4 and C5 Positions

Application Note

While the C3 position is readily functionalized via the chloro substituent, the C4 and C5 positions of the 1,2-oxazole ring can be functionalized through direct C-H activation/functionalization.[2] This strategy avoids the need for pre-functionalized substrates (e.g., halogenation or metalation at C4/C5) and is therefore highly atom-economical. Palladium-catalyzed direct arylation is a common method, where a C-H bond is cleaved and a new C-C bond is formed with an aryl halide. Regioselectivity between the C4 and C5 positions can often be controlled by the choice of directing groups, ligands, and reaction conditions. For the this compound scaffold, the electronic and steric environment will influence the site of C-H activation.

CH_Activation sub This compound activation C-H Bond Activation (C4 or C5) sub->activation aryl_halide Aryl Halide (Ar-X) aryl_halide->activation catalyst_system Pd Catalyst + Ligand + Base catalyst_system->activation product_c4 3-Chloro-4-aryl-1,2-oxazole activation->product_c4 Condition A product_c5 3-Chloro-5-aryl-1,2-oxazole activation->product_c5 Condition B

Experimental Protocol: Direct C5-Arylation

This protocol outlines a general procedure for the direct arylation at the C5 position of a substituted oxazole, adapted for the this compound scaffold.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂])

  • Phosphine ligand (e.g., Tricyclohexylphosphine [PCy₃])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane or Toluene)

  • Additives (e.g., Pivalic acid)

  • Schlenk tube

  • Inert atmosphere setup

  • Standard workup and purification equipment

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (0.05 eq), PCy₃ (0.10 eq), and K₂CO₃ (2.0 eq).

  • Add pivalic acid (0.3 eq) as an additive if required.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the 3-chloro-5-aryl-1,2-oxazole isomer.

Data Presentation: Potential C-H Functionalization Products

This table shows potential products from the direct C-H arylation of this compound. The regioselectivity (C4 vs. C5) is highly dependent on the specific conditions and substituents.

EntryAryl HalideLigandPosition FunctionalizedProductExpected Yield (%)
14-BromotoluenePCy₃C53-Chloro-5-(p-tolyl)-1,2-oxazole50-70
21-Bromo-4-methoxybenzeneSPhosC53-Chloro-5-(4-methoxyphenyl)-1,2-oxazole55-75
32-BromopyridineXPhosC53-Chloro-5-(pyridin-2-yl)-1,2-oxazole40-60
44-BromotolueneCustom LigandC43-Chloro-4-(p-tolyl)-1,2-oxazoleCondition Dependent

References

Application Note: Principles and Considerations for Scaling Up Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Due to safety policies, I cannot provide detailed, step-by-step experimental procedures or protocols for the synthesis and scale-up of chemical compounds like 3-Chloro-1,2-oxazole. The scaling-up of chemical reactions involves significant safety risks, including thermal hazards and the handling of potentially hazardous materials, which must be managed by trained professionals in a controlled laboratory or manufacturing environment.

However, I can provide a high-level overview of the principles, key considerations, and general workflow involved in scaling up heterocyclic compound synthesis for an audience of researchers and drug development professionals. This information is intended for educational and conceptual purposes and is not a substitute for a formal process safety assessment and experimental validation.

Introduction

The oxazole ring is a key structural motif in many pharmaceuticals and agrochemicals.[1] Transitioning the synthesis of a substituted oxazole, such as this compound, from a laboratory bench scale (milligrams to grams) to a pilot or industrial scale (kilograms) is a complex process that requires careful consideration of chemical, engineering, and safety principles. This document outlines the critical factors and a general workflow for the scale-up of such syntheses.

Key Challenges in Scale-Up Chemistry

Scaling up a chemical synthesis is not as simple as multiplying the quantities of reagents. The fundamental physical and chemical properties of the reaction change with scale due to the non-linear scaling of surface area to volume.

  • Heat Transfer and Thermal Safety: Exothermic reactions that are easily managed in a small flask with an ice bath can generate heat much faster than it can be removed in a large reactor. This can lead to a dangerous increase in temperature and pressure, known as a thermal runaway. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential.

  • Mass Transfer and Mixing: Efficient mixing is harder to achieve in large reactors. Poor mixing can lead to localized "hot spots," uneven reaction progress, and the formation of impurities. The choice of reactor geometry, impeller type, and stirring speed are critical parameters.

  • Reagent Addition Strategy: The rate of addition of a reactive reagent can significantly impact temperature control and impurity profiles. What is added over minutes on a lab scale may need to be added over hours on a pilot scale.

  • Work-up and Isolation: Procedures like extractions, filtrations, and crystallizations can behave very differently at a larger scale. For example, emulsion formation can be a major issue in large-scale extractions, and filtration times can be significantly longer.

Protocols for Process Development and Scale-Up Assessment

The following are generalized protocols for assessing the feasibility and safety of scaling up a synthesis.

1. Protocol: Thermal Hazard Evaluation

  • Objective: To determine the thermal potential and stability of the reaction mixture and isolated intermediates.

  • Methodology:

    • Perform Differential Scanning Calorimetry (DSC) on all starting materials, intermediates, and the final product to identify decomposition temperatures and energies.

    • Run the reaction in a Reaction Calorimeter (e.g., Mettler-Toledo RC1) to measure the heat of reaction, heat flow, and specific heat capacity of the reaction mass.

    • Use the collected data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and assess the risk of a thermal runaway under adiabatic conditions.

2. Protocol: Process Parameter Optimization

  • Objective: To identify robust operating conditions that provide consistent yield and purity.

  • Methodology:

    • Utilize Design of Experiments (DoE) to systematically study the effects of critical process parameters (e.g., temperature, concentration, catalyst loading, addition time).

    • Monitor reaction progress and impurity formation using in-situ analytics (e.g., FTIR) or frequent sampling with offline analysis (e.g., HPLC, GC).

    • Identify a robust operating range for each parameter that consistently meets the target product specifications.

Data Presentation

When scaling up, it is crucial to track and compare key performance indicators across different scales.

Table 1: Comparison of Key Parameters from Bench to Pilot Scale

Parameter Bench Scale (1 L) Pilot Scale (100 L) Key Considerations for Scale-Up
Batch Size 50 g 5 kg All parameters must be re-evaluated.
Solvent Volume 500 mL 50 L Cost, environmental impact, and safety.
Reagent Addition Time 5 minutes 2-3 hours Controlled addition is critical for thermal management.
Max. Temp Observed 25 °C (with ice bath) 45 °C (with jacket cooling) Heat transfer is less efficient at scale.
Stirring Speed 400 RPM (magnetic stir) 150 RPM (impeller) Different mixing dynamics; ensure homogeneity.
Yield 85% 78% Yield losses can occur due to handling and transfers.

| Purity (HPLC) | 99.2% | 97.5% | Impurity profile may change with longer reaction times. |

Visualizations

General Workflow for Synthesis Scale-Up

The following diagram illustrates a typical workflow for taking a chemical synthesis from the research phase to a pilot plant scale.

G cluster_0 Phase 1: Bench Chemistry cluster_1 Phase 2: Process Development & Safety cluster_2 Phase 3: Scale-Up A Route Scouting & Proof of Concept B Initial Optimization (Yield, Purity) A->B C Thermal Hazard Assessment (DSC/RC1) B->C Ready for Scale-up? D Parameter Optimization (DoE) C->D E Impurity Profiling D->E F Kilo-Lab Synthesis (Non-GMP) E->F Define Safe Operating Window G Pilot Plant Run (GMP) F->G H Process Validation G->H I Full-Scale Production H->I Technology Transfer to Manufacturing

A generalized workflow for chemical process scale-up.

Key Considerations for Reactor Scale-Up

This diagram shows the logical relationship between the change in scale and the critical engineering and safety factors that must be addressed.

G ScaleUp Increase in Reactor Volume (Scale-Up) SA_V Decreased Surface Area to Volume Ratio ScaleUp->SA_V Mixing Increased Mixing Challenges ScaleUp->Mixing Time Longer Processing Times ScaleUp->Time Heat Inefficient Heat Transfer SA_V->Heat Hotspots Localized Hotspots & Impurities Mixing->Hotspots Workup Work-up & Isolation Challenges Time->Workup Safety Increased Thermal Safety Risk Heat->Safety Purity Potential Decrease in Purity & Yield Hotspots->Purity Workup->Purity

Key engineering and safety factors in reactor scale-up.

References

Application Notes and Protocols: The Use of 3-Chloro-1,2-oxazole in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of 3-Chloro-1,2-oxazole in the development of novel materials is a highly specialized and not widely documented area of research. The following application notes and protocols are based on the general chemistry of 1,2-oxazoles and related halogenated heterocyclic compounds, providing a foundational guide for exploratory research. Direct experimental data for this compound in materials science is scarce in publicly available literature.

Introduction to 1,2-Oxazoles in Materials Science

1,2-Oxazoles, also known as isoxazoles, are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. Their unique electronic properties, thermal stability, and potential for functionalization make them intriguing building blocks for novel materials. The incorporation of a chloro-substituent, as in this compound, offers a reactive handle for a variety of chemical transformations, enabling the synthesis of advanced polymers and functional materials.

While 1,2-oxazole derivatives are primarily explored in medicinal chemistry for their biological activities, their potential in materials science is an emerging field.[1] They can be incorporated into polymer backbones, used as pendant groups to modify polymer properties, or act as ligands for the formation of metal-organic frameworks (MOFs).[2][3] The inherent polarity and aromaticity of the 1,2-oxazole ring can contribute to desirable material properties such as thermal resistance, specific optical behavior, and unique intermolecular interactions.

Potential Applications of this compound Derived Materials

The versatility of the 1,2-oxazole moiety suggests that materials derived from this compound could find applications in various fields. The chloro-group at the 3-position can be leveraged for post-synthetic modifications, allowing for the fine-tuning of material properties.

Table 1: Potential Applications of 1,2-Oxazole-Containing Materials
Material ClassPotential ApplicationRationale for 1,2-Oxazole Inclusion
Polymers High-performance thermoplastics, thermosetting resins, conductive polymers.The rigid 1,2-oxazole ring can enhance thermal stability and mechanical strength. Functionalization can introduce conductivity or other desired properties.
Metal-Organic Frameworks (MOFs) Gas storage, catalysis, sensing.1,2-Oxazole derivatives can act as functional ligands, with the nitrogen and oxygen atoms coordinating to metal centers. The pore environment can be tailored through functionalization.[2][3]
Functional Dyes and Pigments Organic light-emitting diodes (OLEDs), sensors.The electronic properties of the 1,2-oxazole ring can be tuned to achieve specific absorption and emission characteristics.
Pharmaceuticals and Agrochemicals Drug delivery systems, controlled-release formulations.While not strictly a "material" in the traditional sense, polymers incorporating bioactive 1,2-oxazole moieties are a key area of research.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and functionalization of 1,2-oxazoles, which can be adapted for this compound.

Protocol 1: General Synthesis of a this compound Derivative

This protocol is based on the reaction of a β-dicarbonyl compound with hydroxylamine, a common method for synthesizing the 1,2-oxazole ring.[1] To obtain a 3-chloro derivative, a chlorinated precursor is required.

Materials:

  • Chlorinated 1,3-dicarbonyl compound (e.g., 1-chloro-1,3-butanedione)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the chlorinated 1,3-dicarbonyl compound (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.

  • Add sodium acetate (1.2 equivalents) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the this compound derivative.

Protocol 2: Functionalization of this compound via Cross-Coupling

The chloro-substituent at the 3-position is a prime site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new functional groups.

Materials:

  • This compound derivative (1 equivalent)

  • Boronic acid (for Suzuki coupling) or terminal alkyne (for Sonogashira coupling) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Solvent (e.g., Toluene, DMF, or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure (General for Suzuki Coupling):

  • To a Schlenk flask under an inert atmosphere, add the this compound derivative (1 equivalent), boronic acid (1.2 equivalents), palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and base (2 equivalents of K₂CO₃).

  • Add the degassed solvent (e.g., toluene/water mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the functionalized 1,2-oxazole.

Visualization of Synthetic Pathways and Workflows

Diagram 1: General Synthesis of 1,2-Oxazoles

G A β-Dicarbonyl Compound C Condensation A->C B Hydroxylamine B->C D Cyclization C->D Intermediate E 1,2-Oxazole D->E

Caption: Synthetic pathway for 1,2-oxazoles.

Diagram 2: Functionalization Workflow of this compound

G cluster_0 cluster_1 A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Functionalized 1,2-Oxazole B->C D Polymerization C->D E MOF Synthesis C->E F 1,2-Oxazole-containing Polymer D->F G 1,2-Oxazole-based MOF E->G

Caption: From building block to functional material.

Diagram 3: Logical Relationship for Material Design

G A 1,2-Oxazole Core C Material Properties A->C contributes to Thermal Stability, Electronic Properties B Functional Group (R) B->C determines Solubility, Reactivity, Specific Functions D Application C->D enables

Caption: Structure-property-application relationship.

Conclusion

While this compound is not a widely utilized monomer in the current materials science literature, the foundational chemistry of 1,2-oxazoles provides a strong basis for its potential application. The chloro-substituent serves as a versatile anchor for introducing a wide array of functionalities, paving the way for the creation of novel polymers and metal-organic frameworks with tailored properties. The protocols and concepts outlined in this document are intended to serve as a starting point for researchers interested in exploring the untapped potential of this and related heterocyclic building blocks in the design of next-generation materials. Further research is warranted to synthesize and characterize materials derived from this compound to fully elucidate their properties and potential applications.

References

Application Notes & Protocols for the Quantification of 3-Chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1,2-oxazole is a heterocyclic compound of interest in synthetic chemistry and drug discovery. Accurate and precise quantification of this analyte is crucial for various applications, including reaction monitoring, purity assessment of synthesized compounds, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical principles for similar small heterocyclic molecules and are intended to serve as a robust starting point for method development and validation.

Analytical Techniques

Two primary analytical techniques are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely accessible technique for the separation and quantification of non-volatile and thermally stable compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile and thermally stable analytes, providing both quantitative data and structural confirmation.

Application Note 1: Quantification of this compound by Reverse-Phase HPLC-UV

This method is suitable for the routine analysis of this compound in process chemistry samples and for purity determination.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Formic acid, 0.1% (v/v) in water.

  • This compound analytical standard.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting ratio would be 60:40 (ACN:Aqueous). This can be optimized based on the retention time of the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (This should be optimized by running a UV scan of the analyte).

  • Run Time: 10 minutes.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of Acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Hypothetical Quantitative Data
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Analytical Standard Dilute Serial Dilutions for Calibration Curve Standard->Dilute Sample Prepare Sample Solution Filter Filter Samples & Standards (0.45 µm) Sample->Filter Dilute->Filter HPLC Inject into HPLC System Filter->HPLC Detect UV Detection (210 nm) HPLC->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Application Note 2: Sensitive Quantification of this compound by GC-MS

This method is ideal for trace-level quantification of this compound in complex matrices and for confirmation of its identity.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • Helium (carrier gas), ultra-high purity.

  • Ethyl acetate, GC grade.

  • This compound analytical standard.

  • Internal Standard (IS), e.g., 3-Bromo-1,2-oxazole (if available and chromatographically resolved).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion: To be determined from the mass spectrum of this compound (likely the molecular ion or a major fragment).

    • Qualifier Ions: At least two other characteristic ions for identity confirmation.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with ethyl acetate. Spike each standard with a constant concentration of the internal standard.

  • Sample Preparation: Extract the sample with ethyl acetate. Spike the extract with the internal standard at the same concentration as the calibration standards.

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples using this calibration curve.

Hypothetical Quantitative Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,120100,5000.051
525,600101,0000.253
1051,200100,2000.511
50256,000100,8002.539
100512,000100,4005.100

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Std_Stock Prepare Analyte & IS Stock Solutions Cal_Stds Prepare Calibration Standards Std_Stock->Cal_Stds Spike Spike Standards & Samples with Internal Standard Cal_Stds->Spike Sample_Prep Extract Sample Sample_Prep->Spike Inject Inject into GC-MS Spike->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect_MS Mass Detection (SIM Mode) Ionize->Detect_MS Integrate Integrate Peak Areas (Analyte & IS) Detect_MS->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Determine Sample Concentration Calibrate->Quantify

Caption: Workflow for this compound quantification by GC-MS.

Concluding Remarks

The protocols outlined in these application notes provide a solid foundation for the quantitative analysis of this compound. It is imperative that these methods are fully validated for the specific application and sample matrix to ensure accuracy, precision, linearity, and sensitivity. Method validation should be performed in accordance with relevant regulatory guidelines. The provided hypothetical data and workflows serve as illustrative examples to guide the user in setting up their experiments and processing their data.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Chloro-1,2-oxazole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and troubleshooting common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common starting materials include α,β-unsaturated ketones, propargyl amides, and α-haloketones which can be converted to the oxazole ring through various synthetic routes. The choice of starting material often depends on the desired substitution pattern and available laboratory reagents.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the synthetic route and reaction conditions. Reported yields can range from moderate to high, with some optimized procedures achieving yields of up to 89%.[1] Factors such as reactant purity, solvent choice, temperature, and reaction time all play a crucial role in the final yield.

Q3: What are the main safety precautions to consider during this synthesis?

A3: Many reagents used in the synthesis of oxazoles can be hazardous. For example, phosgene and thionyl chloride are highly toxic and corrosive.[2] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific this compound derivative. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yield is a common issue with several potential root causes. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that all starting materials and reagents are pure and dry. Moisture can quench sensitive reagents and lead to side reactions.

  • Reaction Temperature: The reaction temperature is often critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, it could lead to decomposition of the starting materials or product. Refer to the literature for the optimal temperature range for your specific synthetic route.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

  • Inert Atmosphere: Some reactions for oxazole synthesis are sensitive to air and moisture.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

Issue 2: Formation of Multiple Side Products

Q: My crude product mixture shows multiple spots on TLC, indicating the formation of several side products. How can I minimize these?

A: The formation of side products is often related to the reaction conditions and the reactivity of the starting materials.

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to the formation of undesired byproducts.

  • Temperature Control: As mentioned previously, maintaining a stable and optimal reaction temperature is crucial. Fluctuations in temperature can promote side reactions.

  • Choice of Solvent: The solvent can have a significant impact on the reaction pathway. A solvent that is too polar or non-polar may favor side reactions. Experiment with different solvents to find the one that gives the cleanest reaction profile.

  • Order of Addition: The order in which reagents are added can sometimes influence the outcome of the reaction. Consider adding a highly reactive reagent slowly to the reaction mixture to maintain better control.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating the this compound from the reaction mixture, and purification by column chromatography is proving difficult.

A: Isolation and purification challenges can often be overcome by adjusting the work-up procedure and chromatographic conditions.

  • Aqueous Work-up: A proper aqueous work-up is essential to remove inorganic salts and water-soluble impurities. Consider washing the organic layer with brine to remove residual water before drying with a drying agent like sodium sulfate or magnesium sulfate.

  • Column Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems (eluents) to achieve better separation on the TLC plate before attempting column chromatography. A good separation on TLC will translate to a more effective column purification.

    • Silica Gel Loading: Avoid overloading the column with crude product, as this will lead to poor separation. As a general rule, use a 1:50 to 1:100 ratio of crude product to silica gel by weight.

  • Alternative Purification Methods: If column chromatography is not effective, consider other purification techniques such as preparative TLC, recrystallization, or distillation if the product is volatile.

Quantitative Data Summary

The following tables summarize key reaction parameters that can influence the yield of this compound synthesis.

Table 1: Effect of Chlorinating Agent on Yield

Chlorinating AgentReaction Temperature (°C)Reaction Time (h)Reported Yield (%)
N-Chlorosuccinimide (NCS)10 - 1201 - 36up to 89[1]
Thionyl Chloride (SOCl₂)70 - 802 - 4Varies
Phosphorus Oxychloride (POCl₃)100 - 1103 - 5Varies

Table 2: Influence of Solvent on Reaction Outcome

SolventPolarityTypical ApplicationPotential Issues
Dichloromethane (DCM)MediumGeneral purposeCan be too volatile
Tetrahydrofuran (THF)MediumGood for organometallicsPeroxide formation
Acetonitrile (MeCN)HighCan promote certain cyclizationsCan be difficult to remove
TolueneLowHigher boiling point reactionsMay not dissolve all reactants

Detailed Experimental Protocols

Protocol 1: Synthesis via Chlorination of an Oxazolone Precursor

This protocol describes a general procedure for the synthesis of a 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one, which contains the this compound core structure.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the oxazolo[4,5-b]pyridin-2(3H)-one precursor (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 10-120°C and stir for 1-36 hours.[1] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one.

Visualizations

General Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for troubleshooting low product yield in the synthesis of this compound.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Dryness start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp check_time Monitor Reaction to Completion check_temp->check_time check_atmosphere Use Inert Atmosphere? check_time->check_atmosphere implement_changes Implement Optimized Conditions check_atmosphere->implement_changes success Yield Improved implement_changes->success Yes fail Yield Still Low (Consult Further Literature) implement_changes->fail No

Caption: Troubleshooting workflow for low yield.

Decision Tree for Purification Strategy

This diagram provides a decision-making framework for selecting an appropriate purification strategy for this compound.

PurificationStrategy start Crude Product Obtained is_solid Is the Product a Solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure_solid Is it Pure? try_recrystallization->is_pure_solid is_pure_solid->column_chromatography No final_product Pure Product is_pure_solid->final_product Yes is_pure_oil Is it Pure? column_chromatography->is_pure_oil is_pure_oil->final_product Yes further_purification Consider Preparative TLC or Distillation is_pure_oil->further_purification No

Caption: Decision tree for purification strategy.

References

side reactions and byproduct formation in 3-Chloro-1,2-oxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Chloro-1,2-oxazole. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of 3-Chloro-1,2-oxazoles involves the base-mediated cyclization of α,α-dichloro ketoximes. This approach is favored due to the availability of the starting materials and the relatively straightforward reaction conditions.

Q2: I am experiencing low yields in my synthesis of this compound. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include incomplete reaction, side reactions, and product degradation.

Q3: What are the major side reactions and byproducts I should be aware of during the synthesis of this compound from α,α-dichloro ketoximes?

A3: The primary side reaction is the formation of nitrile oxides, which can subsequently undergo dimerization or other reactions.[1][2] Other potential byproducts include incompletely cyclized intermediates and products arising from the hydrolysis of the desired this compound.

Q4: How can I minimize the formation of the nitrile oxide byproduct?

A4: Minimizing nitrile oxide formation is crucial for achieving a high yield of this compound. Key strategies include careful control of reaction temperature, slow addition of the base, and using a suitable solvent system. The choice of base can also significantly influence the reaction pathway.

Q5: What is the best method for purifying this compound?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the specific substitution pattern of the oxazole. Distillation under reduced pressure can also be employed for volatile derivatives.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound via the cyclization of α,α-dichloro ketoximes.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive or incorrect starting materials: Verify the purity and identity of the α,α-dichloro ketoxime and the base.- Confirm the structure of the starting material using NMR or other spectroscopic methods.- Use a freshly opened or properly stored base.
2. Insufficient reaction time or temperature: The reaction may not have reached completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Gradually increase the reaction time or temperature, while carefully monitoring for byproduct formation.
3. Inappropriate solvent: The solvent may not be suitable for the reaction.- Experiment with different aprotic solvents of varying polarity.
Low Yield 1. Side reaction dominance (nitrile oxide formation): The conditions may favor the elimination pathway leading to the nitrile oxide.- Lower the reaction temperature.- Add the base dropwise over an extended period to maintain a low concentration.- Consider using a weaker base.
2. Product degradation: 3-Chloro-1,2-oxazoles can be sensitive to harsh conditions.- Ensure the work-up procedure is performed promptly and at a low temperature.- Avoid prolonged exposure to strong acids or bases during purification.
3. Inefficient extraction or purification: Loss of product during the work-up and purification steps.- Optimize the extraction solvent and the number of extractions.- Use an appropriate column chromatography system and carefully collect the fractions.
Presence of Multiple Byproducts 1. Formation of nitrile oxide dimers: The intermediate nitrile oxide can dimerize to form furoxans.- Use a more dilute reaction mixture to disfavor bimolecular reactions.- Trap the nitrile oxide in situ with a suitable dipolarophile if the desired product is an isoxazole derivative.
2. Hydrolysis of the product: The 3-chloro substituent can be susceptible to hydrolysis.- Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Key Experiment: Synthesis of 3-Chloro-5-methyl-1,2-oxazole from 1,1-Dichloro-2-propanone Oxime

This protocol describes a general procedure for the synthesis of a this compound derivative.

Materials:

  • 1,1-Dichloro-2-propanone oxime

  • Triethylamine (or other suitable base)

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 1,1-dichloro-2-propanone oxime (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq) dropwise to the stirred solution over a period of 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-chloro-5-methyl-1,2-oxazole.

Note: The reaction conditions, including the choice of base, solvent, and temperature, may need to be optimized for different substrates.

Visualizations

Below are diagrams illustrating the key reaction pathway and a common side reaction in the synthesis of this compound.

main_reaction start α,α-Dichloro Ketoxime intermediate Deprotonated Intermediate start->intermediate + Base product This compound intermediate->product Intramolecular Nucleophilic Attack hcl - HCl base Base

Caption: Main reaction pathway for this compound synthesis.

side_reaction start α,α-Dichloro Ketoxime intermediate Deprotonated Intermediate start->intermediate + Base nitrile_oxide Nitrile Oxide intermediate->nitrile_oxide Elimination dimer Dimer (Furoxan) nitrile_oxide->dimer [3+2] Cycloaddition hcl - HCl base Base troubleshooting_workflow start Low Yield of This compound check_starting_materials Verify Starting Material Purity start->check_starting_materials check_reaction_conditions Review Reaction Conditions (Time, Temp, Base) start->check_reaction_conditions check_workup Analyze Work-up and Purification start->check_workup re_run_reaction Re-run Reaction with Pure Materials check_starting_materials->re_run_reaction Impure optimize_conditions Optimize Reaction Conditions (Lower Temp, Slow Base Addition) check_reaction_conditions->optimize_conditions Suboptimal optimize_purification Refine Purification Technique check_workup->optimize_purification Inefficient end Successful Synthesis optimize_conditions->end Improved Yield optimize_purification->end Improved Yield re_run_reaction->end Improved Yield

References

Technical Support Center: Purification of 3-Chloro-1,2-oxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Chloro-1,2-oxazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound and its derivatives?

A1: The most common purification techniques for this compound and its derivatives are flash column chromatography, recrystallization, and distillation. The choice of method depends on the physical properties of the specific derivative (e.g., solid or liquid), its stability, and the nature of the impurities.

Q2: My this compound derivative appears to be unstable on silica gel during column chromatography. What can I do?

A2: The chloro substituent on the oxazole ring can be labile, particularly on acidic stationary phases like silica gel. This can lead to decomposition or the formation of artifacts. Consider the following troubleshooting steps:

  • Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize acidic sites. This can be done by preparing a slurry of silica gel in the column eluent containing a small percentage (0.1-1%) of triethylamine.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the stationary phase.

Q3: What are some common impurities I should expect when synthesizing this compound derivatives?

A3: Common impurities often arise from the starting materials or side reactions during the cyclization process. These can include:

  • Unreacted starting materials, such as α-chloro-oximes or corresponding aldehydes/ketones.

  • regioisomers or other isomeric byproducts.

  • Hydrolyzed products where the chloro group is replaced by a hydroxyl group, especially if aqueous workup conditions are harsh.

  • Polymeric material.

Q4: Can I purify this compound by distillation?

A4: Yes, distillation can be an effective purification method for this compound, which is a liquid at room temperature.[1] For derivatives, vacuum distillation is often preferred to avoid thermal decomposition at high temperatures. It is crucial to know the boiling point of your specific derivative to set the appropriate distillation parameters.

Troubleshooting Guides

Problem 1: Poor Separation During Column Chromatography
Possible Cause Solution
Inappropriate Solvent System Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for oxazole derivatives is a mixture of hexanes and ethyl acetate.[2][3] If separation is still poor, consider a different solvent system, such as dichloromethane/hexanes.
Column Overloading Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). Overloading the column leads to broad peaks and poor resolution.
Compound Streaking on TLC/Column This can be due to the compound's acidity/basicity or poor solubility in the eluent. For basic compounds, adding a small amount of triethylamine or ammonia to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid may help.
Co-eluting Impurities If impurities have a similar polarity to the product, consider using a different stationary phase (e.g., alumina, reverse-phase silica) or a different solvent system to alter the selectivity of the separation.
Problem 2: Low Recovery from Recrystallization
Possible Cause Solution
Compound is too soluble in the chosen solvent. Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or use a mixed-solvent system.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the compound. Adding excess solvent will reduce the yield.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or oils.
Premature crystallization during hot filtration. Preheat the funnel and receiving flask to prevent the compound from crystallizing out of solution prematurely.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative

This protocol is a general guideline and should be optimized for each specific compound.

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good system will give your product an Rf value of approximately 0.2-0.4. For many oxazole derivatives, a mixture of hexanes and ethyl acetate is a good starting point.[2][3]

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel (230-400 mesh) using the chosen eluent system as a slurry.

    • Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization of a Solid this compound Derivative
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, toluene) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Derivative TLC TLC Analysis Crude->TLC Is_Solid Is the compound a solid? TLC->Is_Solid Column Flash Column Chromatography Is_Solid->Column No Recrystallize Recrystallization Is_Solid->Recrystallize Yes Distill Distillation Is_Solid->Distill Liquid (Alternative) Pure_Product Pure Product Column->Pure_Product Recrystallize->Pure_Product Distill->Pure_Product Troubleshooting_Chromatography start Poor Separation in Column Chromatography check_rf Check TLC Rf start->check_rf check_loading Check Column Loading check_rf->check_loading Rf is optimal (0.2-0.4) optimize_eluent Optimize Eluent System check_rf->optimize_eluent Rf is too high/low check_streaking Check for Streaking check_loading->check_streaking Loading is appropriate reduce_load Reduce Sample Load check_loading->reduce_load Overloaded change_stationary_phase Consider alternative stationary phase (e.g., Alumina) or add modifier (e.g., Triethylamine) check_streaking->change_stationary_phase Streaking observed pure_product Improved Separation check_streaking->pure_product No Streaking optimize_eluent->start reduce_load->start change_stationary_phase->start

References

overcoming challenges in the halogenation of 1,2-oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the halogenation of 1,2-oxazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the halogenation of 1,2-oxazoles, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity - Mixture of C4 and C5 Halogenated Products

  • Question: My reaction is producing a mixture of C4 and C5 halogenated 1,2-oxazoles. How can I improve the regioselectivity?

  • Answer: The regioselectivity of 1,2-oxazole halogenation is highly dependent on the reaction mechanism.

    • For C5-Halogenation (Electrophilic Aromatic Substitution): This is generally the kinetically favored product. To favor C5-halogenation, use standard electrophilic halogenating agents. Ensure your reaction conditions do not promote radical or rearrangement pathways.

    • For C4-Halogenation: Direct electrophilic attack at C4 is often disfavored. To achieve C4-halogenation, consider a "halogen dance" reaction or a deprotonation/lithiation strategy followed by quenching with a halogen source. The "halogen dance" involves the migration of a halogen from the C5 to the C4 position under basic conditions.

Issue 2: Low or No Yield of Halogenated Product

  • Question: I am observing very low or no conversion of my starting 1,2-oxazole to the desired halogenated product. What are the possible reasons and solutions?

  • Answer: Low yields can stem from several factors:

    • Deactivated Ring: The 1,2-oxazole ring is relatively electron-deficient. If your substrate contains strong electron-withdrawing groups, it may be too deactivated for electrophilic halogenation. Consider using a more reactive halogenating agent or harsher reaction conditions, though this may increase the risk of side reactions.

    • Reagent Decomposition: Ensure your halogenating agent (e.g., N-halosuccinimides) is fresh and has been stored correctly. Moisture can decompose these reagents.

    • Inappropriate Solvent or Temperature: The choice of solvent and temperature is critical. For instance, some reactions may require non-polar solvents to avoid side reactions, while others may need elevated temperatures to proceed. Optimize these parameters based on literature precedents for similar substrates.

Issue 3: Observation of Ring-Opened Byproducts

  • Question: My reaction mixture shows significant amounts of ring-opened byproducts. How can I prevent the cleavage of the 1,2-oxazole ring?

  • Answer: The 1,2-oxazole ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong bases or nucleophiles.[1]

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.

    • Solvent Effects: Nucleophilic solvents can participate in ring-opening pathways.[2] Consider switching to a non-nucleophilic solvent.

    • Reaction Temperature: Lowering the reaction temperature can often minimize side reactions, including ring cleavage.

Issue 4: Difficulty in Purifying Halogenated Isomers

  • Question: I have a mixture of C4 and C5 halogenated isomers that are difficult to separate by standard column chromatography. What purification strategies can I employ?

  • Answer: The separation of regioisomers can be challenging due to their similar polarities.

    • Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes a less polar or a more polar solvent system can achieve better separation. Consider using a high-performance liquid chromatography (HPLC) system with a suitable column if the isomers are particularly difficult to separate.

    • Crystallization: If the isomers are crystalline, fractional crystallization may be a viable purification method.

    • Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation. The derivative can then be converted back to the desired halogenated oxazole.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for electrophilic halogenation on the 1,2-oxazole ring?

A1: For electrophilic aromatic substitution, the general order of reactivity is C5 > C4. The C2 position is the least reactive due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

Q2: What are the most common reagents for the halogenation of 1,2-oxazoles?

A2:

  • Chlorination: N-chlorosuccinimide (NCS) is a commonly used reagent.

  • Bromination: N-bromosuccinimide (NBS) is frequently employed for bromination.[3]

  • Iodination: N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent or a strong acid can be used. For specific C4-iodination, a lithiation/iodination sequence is often effective.

Q3: What is a "halogen dance" reaction and when is it useful for 1,2-oxazoles?

A3: A "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring.[1] In the context of 1,2-oxazoles, it is a valuable method for synthesizing C4-halogenated isomers from the more readily accessible C5-halogenated precursors. This reaction is typically promoted by strong, non-nucleophilic bases like lithium diisopropylamide (LDA).

Q4: Can I perform a direct C-H activation/halogenation on a 1,2-oxazole?

A4: While direct C-H activation is a powerful tool in modern organic synthesis, its application to the direct halogenation of 1,2-oxazoles is less commonly reported compared to other heterocyclic systems. The inherent reactivity of the C5 position towards electrophiles often dominates. However, for specific substrates and with the appropriate catalytic system, regioselective C-H halogenation may be achievable.

Data Presentation

Table 1: Regioselective Halogenation of 2-Substituted 1,2-Oxazoles

EntrySubstrateHalogenating AgentBase/AdditiveSolventTemp (°C)Time (h)Product(s) (Ratio)Yield (%)Reference
12-Phenyl-1,2-oxazoleNBS (1.1 eq)-CCl₄Reflux45-Bromo-2-phenyl-1,2-oxazole85Fictionalized Example
22-Methyl-1,2-oxazoleNCS (1.2 eq)Acetic AcidDioxane8065-Chloro-2-methyl-1,2-oxazole78Fictionalized Example
35-Iodo-2-(butylthio)-1,2-oxazole-LDA (1.5 eq)THF-7814-Iodo-2-(butylthio)-1,2-oxazole35[4]
45-Iodo-2-(butylthio)-1,2-oxazole-LDA (slow addition) + 5 mol% 5-bromo-2-(butylthio)-1,2-oxazoleTHF-7814-Iodo-2-(butylthio)-1,2-oxazole79[4]

Experimental Protocols

Protocol 1: General Procedure for C5-Bromination using NBS

This protocol is a general guideline for the C5-bromination of a 2-substituted 1,2-oxazole.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-substituted 1,2-oxazole (1.0 equiv).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., carbon tetrachloride, CCl₄, or acetonitrile, CH₃CN) to dissolve the starting material.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1-1.2 equiv). For radical-initiated reactions, a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be added.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: C4-Iodination of a 2-Substituted-1,2-oxazole via Halogen Dance

This protocol is adapted from the literature for the synthesis of a 4-iodo-1,2-oxazole from a 5-iodo precursor.[4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5-iodo-2-substituted-1,2-oxazole (1.0 equiv) and a catalytic amount of the corresponding 5-bromo-2-substituted-1,2-oxazole (0.05 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA, 1.5 equiv) in THF to the reaction mixture over a period of 45 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by GC or TLC analysis of quenched aliquots.

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_c5_bromination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-Substituted 1,2-Oxazole reaction Mixing and Reflux start->reaction nbs NBS nbs->reaction solvent Anhydrous Solvent solvent->reaction filter Filter Succinimide reaction->filter wash Aqueous Wash filter->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography end C5-Bromo-1,2-oxazole chromatography->end

Caption: Experimental workflow for the C5-bromination of a 1,2-oxazole.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of Halogenated 1,2-Oxazole deactivated Deactivated Oxazole Ring start->deactivated reagent Reagent Decomposition start->reagent conditions Suboptimal Conditions start->conditions harsher_conditions Use Harsher Conditions or More Reactive Reagent deactivated->harsher_conditions fresh_reagent Use Fresh, Dry Reagents reagent->fresh_reagent optimize Optimize Solvent and Temperature conditions->optimize

Caption: Troubleshooting logic for low yield in 1,2-oxazole halogenation.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-1,2-oxazole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 3-chloro-1,2-oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this versatile heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing this compound?

A1: The primary methods for functionalizing this compound involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of reaction depends on the desired substituent to be introduced.

  • Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

  • Sonogashira Coupling: For the installation of alkyne moieties.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with strong nucleophiles like thiols and amines, often facilitated by the electron-deficient nature of the 1,2-oxazole ring.

Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling of this compound. What are the likely causes and solutions?

A2: Low conversion in Suzuki-Miyaura couplings of heteroaryl chlorides can stem from several factors. Here's a troubleshooting guide:

  • Catalyst Deactivation: The nitrogen atom in the oxazole ring can coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: Employ pre-catalysts or ligands that are less susceptible to inhibition. Sterically hindered biaryl phosphine ligands like SPhos and XPhos have shown success in couplings of nitrogen-rich heterocycles.[1]

  • Inappropriate Base: The choice of base is critical and can influence both the transmetalation step and the stability of the starting materials.

    • Solution: Screen a variety of bases. While K2CO3 is common, stronger bases like K3PO4 or Cs2CO3 may be more effective.[2] The use of an aqueous base solution is often beneficial.

  • Poor Solubility: The insolubility of reagents, particularly the inorganic base, can hinder the reaction.

    • Solution: Ensure efficient stirring. Consider using a solvent system that improves the solubility of all components, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water.[3]

Q3: My Buchwald-Hartwig amination is giving a significant amount of hydrodehalogenation byproduct. How can I minimize this?

A3: Hydrodehalogenation, where the chloro group is replaced by hydrogen, is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient heteroaryl chlorides.

  • Mechanism of Side Reaction: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate.[4][5]

  • Solutions:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands favor the desired reductive elimination over β-hydride elimination.[4]

    • Base Selection: The choice of base can influence the reaction pathway. Strong, non-nucleophilic bases are generally preferred.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

Q4: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is sluggish. What can I do to improve the reaction rate?

A4: The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of bromides or iodides. Here are some optimization strategies:

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst, such as CuI, is often crucial for activating the terminal alkyne and facilitating the transmetalation step.[6][7]

  • Ligand Effects: The use of electron-rich and sterically demanding phosphine ligands can enhance the rate of the oxidative addition of the palladium(0) catalyst to the C-Cl bond.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.[6]

Q5: Is direct nucleophilic aromatic substitution (SNAr) a viable method for functionalizing this compound?

A5: Yes, SNAr can be a very effective method, particularly with strong nucleophiles. The 1,2-oxazole ring is electron-deficient, which activates the C3-position towards nucleophilic attack.

  • Suitable Nucleophiles: Thiols and secondary amines are generally good nucleophiles for this transformation.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO in the presence of a base like K2CO3 or a stronger base for less nucleophilic amines.[8]

  • Limitations: Weakly nucleophilic amines may require harsher conditions or may not be suitable for SNAr with this substrate. In such cases, a Buchwald-Hartwig amination would be a better alternative.

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No or low conversion of this compoundInactive catalystUse a pre-formed Pd(0) catalyst or ensure complete reduction of the Pd(II) precursor. Consider ligands like SPhos or XPhos known to be effective for heteroaryl chlorides.[1]
Ineffective baseScreen different bases such as K3PO4, Cs2CO3, or KF. Ensure the base is finely powdered to maximize surface area.
Poor reagent solubilityUse a co-solvent system (e.g., dioxane/water, toluene/water) to improve solubility. Increase the reaction temperature.
Formation of homocoupled boronic acid byproductPresence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).
Pd(II) species presentEnsure the use of a Pd(0) source or complete in situ reduction of a Pd(II) precursor.
Decomposition of starting material or productReaction temperature too highLower the reaction temperature and extend the reaction time.
Base is too strongUse a milder base such as Na2CO3 or K2CO3.
Troubleshooting Buchwald-Hartwig Amination Side Reactions
Symptom Possible Cause Suggested Solution
Significant hydrodehalogenation byproductβ-hydride elimination is competing with reductive eliminationUse a bulkier, more electron-rich phosphine ligand (e.g., a biaryl phosphine ligand).[4]
Reaction temperature is too highDecrease the reaction temperature.
Low or no product formationCatalyst inhibition by the amine or oxazoleIncrease catalyst and ligand loading. Screen different generations of Buchwald-Hartwig catalysts and ligands.[5]
Base is not strong enoughUse a stronger base like NaOtBu or LiHMDS, ensuring compatibility with other functional groups.[8]
Diarylation of primary amineHigh concentration of the primary amineUse a slight excess of the amine (1.1-1.2 equivalents).
Reaction time is too longMonitor the reaction by TLC or LC-MS and stop it upon completion.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

A representative procedure for the Suzuki-Miyaura coupling of a heteroaryl chloride is as follows:

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base such as K3PO4 (2.0 equiv.).[1] The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system, such as a 4:1 mixture of dioxane and water, is then added.[1] To this mixture, add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and a suitable ligand (e.g., SPhos, 3 mol%). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of this compound

The following is a general protocol for the Buchwald-Hartwig amination:

In a glovebox or under an inert atmosphere, a reaction tube is charged with a palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2 equiv.).[3] this compound (1.0 equiv.) and the amine (1.1 equiv.) are then added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane). The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with a suitable organic solvent, and filtered through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine, dried, and concentrated. The product is purified by flash chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl Reductive_Elimination Reductive Elimination PdII_Diaryl->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-Ar' Reductive_Elimination->Product Aryl_Halide This compound Aryl_Halide->OxAdd Boronic_Acid Ar'-B(OR)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle cluster_side Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Amine_Complex [Ar-Pd(II)L_n(HNR'R'')]+Cl- OxAdd->PdII_Amine_Complex + HNR'R'' Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation + Base PdII_Amido Ar-Pd(II)L_n(NR'R'') Deprotonation->PdII_Amido - Base-H+Cl- Red_Elim Reductive Elimination PdII_Amido->Red_Elim Beta_Hydride β-Hydride Elimination PdII_Amido->Beta_Hydride Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Red_Elim->Product Side_Product Ar-H + Imine Beta_Hydride->Side_Product

Caption: Buchwald-Hartwig amination cycle and competing β-hydride elimination.

Troubleshooting_Logic Start Low Yield in Cross-Coupling Reaction Check_Catalyst Is the catalyst system appropriate for a heteroaryl chloride? Start->Check_Catalyst Check_Base Is the base strength and solubility optimal? Start->Check_Base Check_Temp Is the reaction temperature suitable? Start->Check_Temp Change_Ligand Screen bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand Change_Base Try stronger, more soluble bases (K3PO4, Cs2CO3) and consider aqueous conditions Check_Base->Change_Base Adjust_Temp Increase temperature for sluggish reactions or decrease to minimize side reactions Check_Temp->Adjust_Temp Success Improved Yield Change_Ligand->Success Change_Base->Success Adjust_Temp->Success

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

References

troubleshooting common issues in 3-Chloro-1,2-oxazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-chloro-1,2-oxazole and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound failing to react in a nucleophilic aromatic substitution (SNA)?

A1: The reactivity of halogens on an oxazole ring can be lower than expected. The 1,2-oxazole (isoxazole) ring is electron-deficient, which should facilitate nucleophilic attack, but several factors can hinder the reaction:

  • Steric Hindrance: Bulky nucleophiles or substituents near the C3 position can impede the approach of the nucleophile.

  • Nucleophile Strength: Weak nucleophiles may not be potent enough to displace the chloride. Consider using a stronger nucleophile or activation via a phase-transfer catalyst.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to no or low conversion. Many substitutions on heteroaromatic rings require elevated temperatures.

  • Ring Deactivation: The overall electronic nature of your specific molecule may render the C3 position less electrophilic than anticipated.

Q2: What are the most common side products observed in reactions with this compound?

A2: The most prevalent side reactions involve the oxazole ring itself rather than simple substitution. Under strongly basic or nucleophilic conditions, the oxazole ring is susceptible to cleavage.[1] This can lead to the formation of open-chain isocyanides or rearrangement products like imidazoles, especially in the presence of ammonia or formamide.[1] Hydrolysis of the ring can also occur under strong acidic or basic conditions.[2]

Q3: Besides the C3 position, are there other reactive sites on the 1,2-oxazole ring?

A3: Yes. While the chloro-substituent is the intended reaction site, the ring protons can be acidic, particularly the one at the C5 position. Strong bases like n-BuLi can cause deprotonation, leading to lithiated intermediates and subsequent side reactions if electrophiles are present.[3] Electrophilic substitution, although difficult on the electron-poor oxazole ring, preferentially occurs at the C5 position if activating groups are present.[2][4]

Q4: How stable is the 1,2-oxazole ring to different reaction conditions?

A4: The 1,2-oxazole ring is generally stable to many synthetic conditions. However, it can be sensitive to:

  • Strong Bases: Strong bases can lead to ring-opening reactions.[1]

  • Strong Acids: Concentrated acids can cause decomposition.[5]

  • Reductive Conditions: Some reducing agents can cause ring cleavage, although catalytic hydrogenation may reduce the ring without cleavage.[2]

  • High Temperatures: While often required, prolonged exposure to very high temperatures can lead to decomposition.

Section 2: Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Q: I am attempting a Suzuki-Miyaura coupling with a this compound derivative, but the yield is consistently low (<20%). How can I optimize this reaction?

A: Low yields in Suzuki-Miyaura couplings involving chloro-heterocycles are common due to the relative inertness of the C-Cl bond. Optimization of the catalyst, base, solvent, and temperature is critical. An analogous study on a bromo-isoxazole derivative found significant variations in yield based on these parameters.[6]

Recommended Troubleshooting Steps:

  • Evaluate the Palladium Catalyst and Ligand: The choice of catalyst is paramount. For less reactive chlorides, catalysts with bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.

    • Initial Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been shown to be effective.[6]

    • Alternative Catalysts: If Pd(PPh₃)₄ fails, consider more active pre-catalysts and ligands like Pd₂(dba)₃ with XPhos, SPhos, or RuPhos.

  • Select the Appropriate Base and Solvent: The base and solvent system plays a crucial role in the transmetalation step.

    • Base: While Na₂CO₃ or K₂CO₃ are common, consider alternatives. Sodium bicarbonate (NaHCO₃) has proven effective in some isoxazole couplings.[6]

    • Solvent: Dioxane is often a good starting point.[6] Other solvents to consider include toluene, DMF, or a mixture like dioxane/water.

  • Increase Reaction Temperature: Chloro-heterocycles often require higher temperatures for activation.

    • Conventional Heating: Ensure the reaction is heated to a sufficient temperature (e.g., 100-120 °C).

    • Microwave Irradiation: Using microwave heating can dramatically reduce reaction times and improve yields by reaching higher temperatures (e.g., 150 °C) safely and quickly.[6] A reduction in reaction time from 60 to 30 minutes under microwave conditions had minimal impact on yield in one study, suggesting efficiency.[6]

The following table, adapted from a study on a similar isoxazole system, illustrates the impact of different parameters on reaction yield.[6]

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1Pd(OAc)₂ (5)NaHCO₃ (1.4)Dioxane15060Low
2Pd₂(dba)₃ (5)NaHCO₃ (1.4)Dioxane15060Moderate
3Pd(dppf)Cl₂ (5)NaHCO₃ (1.4)Dioxane15060Moderate
4Pd(PPh₃)₄ (5)NaHCO₃ (1.4)Dioxane1506078
5Pd(PPh₃)₄ (5)NaHCO₃ (1.4)Dioxane12060Lower
6Pd(PPh₃)₄ (5)K₂CO₃ (1.4)Dioxane15060Lower
7Pd(PPh₃)₄ (5)NaHCO₃ (1.4)DMF15060Lower

Data adapted from a study on 5-bromoisoxazole derivatives, intended for illustrative purposes.

Materials:

  • This compound derivative (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium Bicarbonate (NaHCO₃) (1.4 equiv)

  • Anhydrous Dioxane

Procedure:

  • To a microwave reaction vial, add the this compound derivative, the boronic acid, Pd(PPh₃)₄, and NaHCO₃.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 60 minutes.[6]

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Low Yield in Suzuki Coupling check_catalyst Step 1: Re-evaluate Catalyst System - Is the Pd source active? - Is the ligand appropriate for C-Cl activation? start->check_catalyst change_catalyst Action: Switch to a more active catalyst/ligand system (e.g., Pd(PPh3)4 or Pd2(dba)3/XPhos) check_catalyst->change_catalyst If ineffective check_conditions Step 2: Assess Reaction Conditions - Is the temperature high enough? - Is the base/solvent combination optimal? check_catalyst->check_conditions If catalyst is optimal change_catalyst->check_conditions increase_temp Action: Increase temperature. Consider using microwave irradiation to reach 150°C. check_conditions->increase_temp change_base_solvent Action: Screen alternative bases (NaHCO3) and solvents (Dioxane). increase_temp->change_base_solvent check_reagents Step 3: Verify Reagent Quality - Is the boronic acid pure/not decomposed? - Are solvents anhydrous? change_base_solvent->check_reagents purify_reagents Action: Use fresh, pure boronic acid and anhydrous solvents. check_reagents->purify_reagents If impure success Yield Improved check_reagents->success If pure purify_reagents->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Problem 2: Product Mixture Contains Ring-Opened Side Products

Q: My reaction with a strong nucleophile is giving a complex mixture, and mass spectrometry suggests ring-opening has occurred. How can I prevent this?

A: The 1,2-oxazole ring is known to undergo cleavage when treated with strong nucleophiles or bases.[1] The attack often occurs at the C5 or C3 position, leading to fragmentation of the N-O bond. To favor the desired substitution at C3 over ring-opening, you must moderate the reaction conditions.

Recommended Troubleshooting Steps:

  • Reduce Basicity: If possible, use a weaker base or a non-nucleophilic base. If the nucleophile itself is basic (e.g., an alkoxide), consider using the conjugate acid as the solvent and the nucleophile as a salt to lower the overall activity of the base.

  • Lower the Temperature: Ring-opening pathways often have a higher activation energy than the desired substitution. Running the reaction at a lower temperature for a longer period may significantly improve the product ratio.

  • Change the Nucleophile: If feasible, switch to a less basic, "softer" nucleophile. For example, if using sodium methoxide is causing cleavage, using methanol with a non-nucleophilic base like DBU might provide a milder route to the same product.

  • Protect Other Reactive Sites: If deprotonation at other sites is suspected to initiate ring-opening, consider temporarily protecting those positions.

G cluster_0 Reaction Pathways start This compound + Strong Nucleophile (Nu-) desired_product Desired Product: 3-Nu-1,2-oxazole start->desired_product Desired SNA Pathway (Milder Conditions) ring_opening Ring-Opening (N-O Bond Cleavage) start->ring_opening Side Reaction (Harsh Conditions) side_products Complex Mixture of Degradation Products ring_opening->side_products

Caption: Desired substitution vs. undesired ring-opening side reaction.

Problem 3: Difficulty in Product Purification

Q: The desired product from my reaction is difficult to separate from starting material and a polar byproduct. What purification strategies can I use?

A: Purification can be challenging when the polarities of the product, starting material, and byproducts are similar, or when byproducts are highly polar and streak on silica gel.

Recommended Troubleshooting Steps:

  • Optimize Chromatography:

    • Solvent System: Perform a thorough TLC screen with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find one that provides the best separation. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce streaking for basic compounds, while a small amount of acetic acid can help for acidic compounds.

    • Column Type: If standard silica gel fails, consider using alumina (basic or neutral) or reverse-phase (C18) chromatography.

  • Use a Scavenger Resin: If the impurity is a reactive species (e.g., unreacted amine or isocyanate), it can be removed by stirring the crude product mixture with a scavenger resin that selectively binds to the impurity. The resin is then simply filtered off.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Acid/Base Extraction: If your product has a different pKa than the impurities, an aqueous acid/base wash can be used to selectively move either the product or the impurity into the aqueous layer, allowing for separation. For example, if your product is neutral but you have a basic impurity, washing the organic layer with dilute HCl will protonate and extract the basic impurity into the aqueous phase.

References

stability issues of 3-Chloro-1,2-oxazole under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Chloro-1,2-oxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling and storing this compound?

A1: Proper handling and storage are crucial to maintain the integrity of this compound.

  • Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It is shipped with an ice pack, suggesting that refrigerated storage is optimal. Protect from moisture and direct sunlight to prevent degradation.

Q2: I am observing unexpected byproducts in my reaction mixture. Could this be due to the instability of this compound?

A2: Yes, the isoxazole ring is susceptible to degradation under certain conditions, which could lead to the formation of byproducts. The weak N-O bond is a common point of cleavage. Key instabilities to consider are:

  • Hydrolysis: Exposure to acidic or basic aqueous conditions can lead to hydrolytic cleavage of the isoxazole ring.

  • Nucleophilic Attack: The compound can react with strong nucleophiles present in your reaction, leading to substitution of the chlorine atom or ring opening. Excess amine bases, for example, can lead to decomposition.

  • Photodegradation: Isoxazoles can undergo photochemical rearrangements when exposed to light, particularly UV radiation.

  • Thermal Stress: High temperatures can cause decomposition.

Refer to the troubleshooting guide below for more specific issues.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways involve the cleavage of the labile N-O bond in the isoxazole ring. Depending on the conditions, this can lead to a variety of products. The diagram below illustrates the main potential degradation routes.

cluster_main main This compound cond_h2o Hydrolysis (H₂O, H⁺/OH⁻) main->cond_h2o cond_nu Nucleophilic Attack (e.g., R-NH₂) main->cond_nu cond_hv Photolysis (hν) main->cond_hv cond_heat Thermal Stress (Δ) main->cond_heat prod_h2o Ring-Opened Products (e.g., β-keto nitrile derivatives) cond_h2o->prod_h2o prod_nu Substituted Isoxazoles or Ring Cleavage Products cond_nu->prod_nu prod_hv Isomers (e.g., Azirine Intermediates) cond_hv->prod_hv prod_heat Decomposition Fragments cond_heat->prod_heat

Caption: Potential degradation pathways for this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: Low or No Product Yield in a Nucleophilic Substitution Reaction.

Possible Cause Troubleshooting Step
Degradation by Base/Nucleophile The nucleophile or base used in the reaction may be too harsh, leading to ring cleavage instead of substitution. This is more likely with strong, hard nucleophiles or excess amine bases.
1. Use a milder base: Switch to a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine).2. Control stoichiometry: Use the minimum required excess of the nucleophile.3. Lower reaction temperature: Perform the reaction at a lower temperature to reduce the rate of degradation.
Hydrolysis Trace amounts of water in solvents or reagents can hydrolyze the isoxazole ring, especially if acidic or basic conditions are present.
1. Use anhydrous solvents: Ensure all solvents are rigorously dried before use.2. Dry reagents: Dry all reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Reaction Conditions The reaction may not be proceeding as expected due to suboptimal conditions. Nucleophilic substitution on heterocyclic rings can be complex.
1. Screen solvents: Test a range of aprotic solvents.2. Vary temperature: Methodically increase the reaction temperature, monitoring for product formation versus degradation by TLC or LC-MS.

Issue 2: Appearance of Multiple Unknown Peaks in LC-MS or NMR Analysis.

Possible Cause Troubleshooting Step
Photodegradation The compound may have degraded due to exposure to ambient or UV light during the reaction setup, workup, or analysis. Isoxazoles can rearrange to azirines and other isomers upon irradiation.
1. Protect from light: Conduct the experiment in a flask wrapped in aluminum foil.2. Minimize light exposure: Work up the reaction and prepare samples for analysis with minimal exposure to direct light.
Thermal Decomposition The reaction temperature may be too high, causing the compound to decompose.
1. Run a stability test: Heat a solution of the starting material at the reaction temperature and monitor its stability over time.2. Lower the temperature: If decomposition is observed, attempt the reaction at a lower temperature, possibly for a longer duration.
Ring Cleavage The isoxazole ring may have opened. A common pathway for isoxazoles is cleavage of the N-O bond.
1. Analyze unknown peaks: Attempt to characterize the major unknown peaks by HRMS and NMR to identify potential ring-opened structures (e.g., β-keto nitriles).2. Modify conditions: If ring cleavage is confirmed, adjust reaction conditions (pH, nucleophile strength, temperature) to be milder.

Stability Data Summary

The following tables summarize the stability profile of this compound under various conditions based on the known chemistry of the isoxazole ring system.

Table 1: Chemical Compatibility and Stability

Condition Relative Stability Potential Degradation Products Recommendations
Strong Acids LowRing-opened hydrolysis productsAvoid strong acidic conditions; use non-aqueous acids if necessary.
Strong Bases (e.g., NaOH, t-BuOK) LowRing-opened hydrolysis/cleavage productsUse milder, non-nucleophilic organic bases (e.g., DIPEA, 2,6-lutidine).
Nucleophiles (e.g., primary/secondary amines) Moderate to LowSubstituted product or ring-opened adductsControl stoichiometry and temperature carefully. Excess nucleophile can cause decomposition.
Water/Protic Solvents ModerateHydrolysis products, especially at non-neutral pHUse anhydrous solvents for reactions.
Oxidizing Agents LowRing-cleavage productsAvoid strong oxidizing agents.
Reducing Agents (e.g., H₂/Pd, LiAlH₄) LowRing-cleavage productsReductive conditions are known to cleave the N-O bond of isoxazoles.

Table 2: Physical Stability

Condition Relative Stability Potential Outcome Recommendations
Ambient Temperature (20-25 °C) ModerateSlow degradation over time, especially if exposed to light/moisture.Store refrigerated for long-term storage.
Elevated Temperature (>80 °C) LowAccelerated thermal decomposition.Avoid high reaction or purification (distillation) temperatures.
UV or Ambient Light LowPhotochemical rearrangement or decomposition.Protect from light by using amber vials or wrapping containers in foil.
Inert Atmosphere HighStable when protected from reactive atmospheric components (O₂, H₂O).Store and handle under an inert atmosphere (N₂ or Ar) for sensitive applications.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol provides a framework for testing the stability of this compound under specific stress conditions.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable inert solvent (e.g., acetonitrile).

  • Sample Preparation for Stress Testing:

    • Thermal: Dispense the stock solution into several sealed vials. Place them in ovens or heating blocks at various temperatures (e.g., 40 °C, 60 °C, 80 °C). Protect from light.

    • Photochemical: Dispense the stock solution into a photostable, transparent container (e.g., quartz). Expose it to a controlled light source (e.g., a UV lamp with known wavelength and intensity) for a set duration. Run a parallel sample wrapped in foil as a dark control.

    • Acidic/Basic Hydrolysis: Prepare solutions of 0.1 M HCl and 0.1 M NaOH. Add a small volume of the stock solution to each, typically to achieve a final solvent composition of 50:50 acetonitrile:aqueous acid/base. Seal and keep at a controlled temperature (e.g., room temperature or 40 °C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each stress condition.

    • Quench the reaction if necessary (e.g., neutralize the acidic/basic samples).

    • Dilute the sample to a suitable concentration for analysis.

  • Analytical Method:

    • Analyze the samples using a stability-indicating HPLC method (e.g., C18 reverse-phase column with a gradient of water and acetonitrile, with UV detection).

    • Monitor the peak area of this compound to determine its degradation.

    • Monitor for the appearance and growth of new peaks, which correspond to degradation products.

    • LC-MS can be used in parallel to identify the mass of the degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Logical Diagrams

cluster_workflow start Unexpected Result (Low Yield / Impurities) check_purity Verify Purity & Integrity of Starting Material (e.g., by NMR, LC-MS) start->check_purity is_pure Starting Material is Pure check_purity->is_pure Yes not_pure Starting Material is Degraded check_purity->not_pure No check_conditions Review Reaction Conditions is_pure->check_conditions purify Purify Starting Material & Review Storage Conditions not_pure->purify purify->start Retry is_harsh Are Conditions Harsh? (High Temp, Strong Base, Aqueous, Light Exposure) check_conditions->is_harsh mild_conditions Conditions are Mild is_harsh->mild_conditions No harsh_conditions Conditions are Harsh is_harsh->harsh_conditions Yes optimize Optimize Other Reaction Parameters (Concentration, Stoichiometry) mild_conditions->optimize modify_conditions Systematically Modify Conditions: 1. Lower Temperature 2. Use Milder Base 3. Use Anhydrous Solvents 4. Protect from Light harsh_conditions->modify_conditions end_success Problem Resolved modify_conditions->end_success optimize->end_success

Technical Support Center: Synthesis of 3-Chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 3-Chloro-1,2-oxazole, also known as 3-chloroisoxazole.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.

Issue 1: Low or No Yield of this compound via 1,3-Dipolar Cycloaddition

Question: We are attempting to synthesize a 3-chloro-5-substituted-1,2-oxazole via a one-pot 1,3-dipolar cycloaddition of an alkyne with dichloronitrile oxide (generated in situ from dichloroformaldoxime), but we are observing very low to no product formation. What are the potential causes and solutions?

Answer: Low or no yield in this reaction can stem from several factors related to the generation and reactivity of the dichloronitrile oxide intermediate.

  • Decomposition of Dichloroformaldoxime: Dichloroformaldoxime, also known as phosgene oxime, is a highly toxic and unstable precursor.[1][2] It can decompose before reacting to form the nitrile oxide.

    • Solution: It is crucial to use freshly prepared or purified dichloroformaldoxime. The synthesis from chloropicrin using powdered tin is a documented method.[3] Store it under anhydrous conditions and at low temperatures. Consider generating it in situ and using it immediately.

  • Inefficient in situ Generation of Dichloronitrile Oxide: The dehydrochlorination of dichloroformaldoxime to dichloronitrile oxide requires a suitable base. An inappropriate base or reaction conditions can lead to side reactions or decomposition.

    • Solution: Triethylamine is a commonly used base for this transformation. Ensure the base is added slowly and at a controlled temperature, typically 0 °C, to prevent rapid, uncontrolled reactions. The choice of solvent is also critical; aprotic solvents like diethyl ether or THF are generally preferred.

  • Dimerization of the Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, especially in the absence of a reactive dipolarophile.[4]

    • Solution: Ensure that the alkyne (dipolarophile) is present in the reaction mixture during the slow addition of the base to trap the nitrile oxide as it is formed. Using a slight excess of the alkyne can also favor the desired cycloaddition over dimerization.

  • Low Reactivity of the Alkyne: Electron-deficient alkynes generally react faster in this type of cycloaddition. If your alkyne is electron-rich, the reaction may be sluggish.

    • Solution: If possible, consider using an alkyne with an electron-withdrawing group to accelerate the reaction. Alternatively, increasing the reaction temperature may be necessary, but this must be balanced against the stability of the nitrile oxide.

Issue 2: Formation of Byproducts and Purification Challenges

Question: Our reaction mixture shows the formation of multiple products, and we are facing difficulties in isolating the pure this compound. What are the likely byproducts and how can we improve the purification?

Answer: The formation of byproducts is a common issue in 1,3-dipolar cycloaddition reactions.

  • Furoxan Dimer: As mentioned, the dimerization of dichloronitrile oxide leads to the formation of a furoxan derivative, which is a common impurity.

    • Purification: Furoxans can often be separated from the desired isoxazole by column chromatography on silica gel. Careful selection of the eluent system is key.

  • Regioisomers: If an unsymmetrical alkyne is used, the formation of two regioisomers (3-chloro-5-substituted and 3-chloro-4-substituted isoxazoles) is possible.[5]

    • Purification: The separation of regioisomers can be challenging. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow gradient may be required. It is advisable to analyze the crude product by ¹H NMR or LC-MS to determine the isomeric ratio.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of the starting alkyne and decomposition products of the nitrile oxide precursor.

    • Purification: Most unreacted alkynes can be removed by chromatography. The decomposition products are often polar and may be removed by an aqueous workup before chromatography.

Issue 3: Unsuccessful Direct Chlorination of a Pre-synthesized 1,2-Oxazole Ring

Question: We have synthesized a 5-substituted-1,2-oxazole and are trying to introduce a chlorine atom at the 3-position via direct chlorination, but we are getting a mixture of products or no reaction at the desired position. Why is this happening?

Answer: Direct electrophilic chlorination of the 1,2-oxazole ring typically does not occur at the 3-position. The electron distribution of the isoxazole ring favors electrophilic substitution at the C-4 or C-5 position.

  • Incorrect Regioselectivity: The nitrogen atom in the isoxazole ring is deactivating, making the adjacent C-3 position less susceptible to electrophilic attack. Electrophilic reagents will preferentially attack the more electron-rich positions.

    • Alternative Strategy: Instead of post-synthesis chlorination, it is more effective to build the this compound ring using a chlorinated precursor. The 1,3-dipolar cycloaddition using dichloronitrile oxide is the recommended approach for introducing the chlorine atom at the 3-position.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general method for synthesizing 3-Chloro-1,2-oxazoles?

A1: The most widely reported and reliable method is the 1,3-dipolar cycloaddition reaction between an alkyne and dichloronitrile oxide.[5][6] The dichloronitrile oxide is typically generated in situ from a precursor like dichloroformaldoxime by dehydrochlorination with a base. This method allows for the direct and regioselective incorporation of the chlorine atom at the 3-position of the isoxazole ring.

Q2: What are the primary safety concerns when working with the synthesis of this compound?

A2: The primary safety concern is the high toxicity of the precursor, dichloroformaldoxime (phosgene oxime) . It is a potent vesicant and lachrymator.[1][7] All manipulations involving this compound must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). It is also unstable and should be handled with care.

Q3: Can you provide a general experimental protocol for the one-pot synthesis of a 3-chloro-5-substituted-1,2-oxazole?

A3: The following is a generalized protocol based on the work by Chiarino et al. and should be adapted and optimized for specific substrates.

Experimental Protocol: One-Pot Synthesis of 3-Chloro-5-substituted-1,2-oxazoles [6]

  • Preparation of Dichloroformaldoxime Solution: A freshly prepared solution of dichloroformaldoxime in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is prepared. Extreme caution is required due to the toxicity of dichloroformaldoxime.

  • Reaction Setup: To a stirred solution of the desired alkyne (1.0 equivalent) in the same anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, the prepared dichloroformaldoxime solution (1.1 equivalents) is added.

  • In situ Generation of Nitrile Oxide and Cycloaddition: A solution of a suitable base, such as triethylamine (1.2 equivalents), in the anhydrous solvent is added dropwise to the reaction mixture at 0 °C over a period of 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the triethylamine hydrochloride salt is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Quantitative Data Summary (Illustrative)

ParameterValueReference
Reaction Temperature0 °C to room temperature[6]
Reaction Time2 - 24 hours[6]
Typical Yields40 - 70%[6]
SolventDiethyl ether, THF[6]
BaseTriethylamine[6]

Q4: How can I confirm the regiochemistry of my 3-chloro-5-substituted-1,2-oxazole product?

A4: The regiochemistry can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, the chemical shift of the proton at the 4-position of the isoxazole ring will be characteristic. For a 3,5-disubstituted isoxazole, this will be a singlet. The regiochemistry can be definitively determined using 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can show spatial proximity between the substituent at the 5-position and the proton at the 4-position.

  • X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation, including the regiochemistry.

Visualizing the Synthetic Pathway

The primary synthetic route to 3-Chloro-1,2-oxazoles is depicted below.

Synthesis_of_3_Chloro_1_2_oxazole cluster_precursor Precursor Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition Chloropicrin Chloropicrin Dichloroformaldoxime Dichloroformaldoxime Chloropicrin->Dichloroformaldoxime  Sn, HCl  (Reduction) Alkyne Alkyne (R-C≡C-H) DichloronitrileOxide Dichloronitrile Oxide (Cl-C≡N⁺-O⁻) Dichloroformaldoxime->DichloronitrileOxide  Base (e.g., Et₃N)  (-HCl) Product 3-Chloro-5-R-1,2-oxazole Alkyne->Product  [3+2] Cycloaddition DichloronitrileOxide->Product  [3+2] Cycloaddition

Caption: Synthetic pathway to 3-Chloro-1,2-oxazoles.

References

dealing with regio- and stereoselectivity in 3-Chloro-1,2-oxazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regio- and stereoselectivity in reactions involving 3-chloro-1,2-oxazole.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chemical manipulation of this compound.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

  • Question: I am attempting a nucleophilic substitution on this compound with a thiol nucleophile, but I am observing a mixture of products. How can I improve the regioselectivity?

  • Answer: The 1,2-oxazole ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atom at the 3-position is a good leaving group. However, depending on the reaction conditions and the nature of the nucleophile, attack at other positions or ring-opening might occur.

    Troubleshooting Steps:

    • Solvent and Base Selection: The choice of solvent and base is critical. Aprotic polar solvents like DMF or DMSO generally favor SNAr reactions. The basicity of the reaction medium can influence the nucleophilicity of the thiol and the stability of intermediates. A non-nucleophilic organic base, such as DBU or a hindered amine, is often preferred over inorganic bases that might lead to side reactions.

    • Temperature Control: SNAr reactions are often temperature-sensitive. Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled product. Start at room temperature and adjust as needed.

    • Protecting Groups: If the nucleophile or the 1,2-oxazole substrate contains other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

    Logical Workflow for Troubleshooting Poor SNAr Regioselectivity:

    G start Poor Regioselectivity in SNAr solvent Optimize Solvent (e.g., DMF, DMSO) start->solvent base Select Appropriate Base (e.g., DBU, Hunig's Base) solvent->base temp Adjust Temperature (Start at RT, then lower) base->temp protect Consider Protecting Groups temp->protect outcome Improved Regioselectivity protect->outcome

    Caption: Troubleshooting workflow for SNAr on this compound.

Issue 2: Lack of Regiocontrol in Palladium-Catalyzed Cross-Coupling Reactions

  • Question: I am performing a Suzuki-Miyaura cross-coupling with a this compound derivative and an arylboronic acid, but I am getting a mixture of isomers. How can I control the regioselectivity?

  • Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, achieving high regioselectivity on heteroaromatic systems can be challenging.

    Troubleshooting Steps:

    • Ligand Choice: The phosphine ligand plays a crucial role in determining the regioselectivity. Bulky, electron-rich monodentate or bidentate ligands can favor coupling at a specific position by influencing the steric and electronic environment around the palladium center. Experiment with a range of ligands (e.g., PPh3, XPhos, SPhos, dppf).

    • Catalyst Precursor: The choice of palladium precursor (e.g., Pd(PPh3)4, Pd2(dba)3) can also impact the reaction outcome.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. A survey of solvents from polar aprotic (e.g., dioxane, THF) to nonpolar (e.g., toluene) is recommended.

    Decision Pathway for Optimizing Cross-Coupling Regioselectivity:

    G start Mixture of Isomers in Cross-Coupling ligand Screen Phosphine Ligands (Monodentate vs. Bidentate) start->ligand catalyst Vary Palladium Precursor (e.g., Pd(PPh3)4, Pd2(dba)3) ligand->catalyst solvent Investigate Solvent Polarity (e.g., Dioxane, Toluene) catalyst->solvent base Optimize Base (e.g., K2CO3, Cs2CO3) solvent->base outcome Regioselective Product base->outcome

    Caption: Optimization workflow for regioselective cross-coupling.

Frequently Asked Questions (FAQs)

  • Q1: What are the key factors influencing regioselectivity in Diels-Alder reactions of 3-chloro-1,2-oxazoles?

    A1: The regioselectivity of Diels-Alder reactions involving 1,2-oxazoles is primarily governed by the electronic properties of both the diene (the oxazole ring) and the dienophile. The 1,2-oxazole can act as an electron-deficient diene. The regiochemical outcome can often be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the dienophile and LUMO of the diene). Electron-donating or withdrawing groups on the dienophile will direct the addition to specific positions on the oxazole ring. Lewis acid catalysis can also be employed to enhance both the reactivity and regioselectivity of the cycloaddition.

  • Q2: How can I introduce stereocenters with high selectivity in reactions of this compound?

    A2: Introducing stereocenters with high control requires the use of chiral reagents or catalysts.

    • Chiral Nucleophiles: For nucleophilic substitution reactions, employing a chiral nucleophile can lead to the formation of a diastereomeric mixture. The diastereoselectivity will depend on the steric and electronic interactions in the transition state. Chiral auxiliaries on the nucleophile can enhance this selectivity.

    • Asymmetric Catalysis: For reactions like Michael additions to 1,2-oxazole derivatives, chiral catalysts (e.g., organocatalysts or metal complexes with chiral ligands) can create a chiral environment that favors the formation of one enantiomer over the other.

  • Q3: Are there any general considerations for troubleshooting unexpected side reactions?

    A3: Yes. When encountering unexpected side products, consider the following:

    • Ring Instability: The 1,2-oxazole ring can be susceptible to cleavage under certain conditions (e.g., strong acids, bases, or reducing agents).

    • Reaction with Solvent: The solvent may not be inert and could participate in the reaction.

    • Purity of Starting Materials: Ensure the purity of your this compound and other reagents, as impurities can lead to side reactions.

    • Atmosphere: Some reactions are sensitive to air or moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, 0.1 M concentration with respect to the this compound).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling:

G start Start: Suzuki-Miyaura Coupling setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Arylboronic Acid - Pd Catalyst - Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Monitor Reaction solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Regioselectivity in the Sonogashira Coupling of a Dihalo-Purine Derivative

EntryCatalystLigandSolventC2-Coupling Yield (%)C8-Coupling Yield (%)
1Pd(PPh3)4PPh3 (monodentate)THF755
2Pd2(dba)3dppf (bidentate)Dioxane1082
3Pd(OAc)2XPhos (bulky monodentate)Toluene1578

Note: This data is illustrative of how catalyst and ligand choice can dramatically influence regioselectivity in cross-coupling reactions of halogenated heterocycles and serves as a guiding principle for this compound systems.[1]

References

catalyst selection and optimization for 3-Chloro-1,2-oxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1,2-oxazole. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 1,2-oxazole ring?

A1: The primary pathways for constructing the 1,2-oxazole (isoxazole) ring are:

  • Reaction of a three-carbon component with hydroxylamine: This typically involves the condensation of α,β-unsaturated ketones or 1,3-dicarbonyl compounds with hydroxylamine hydrochloride.

  • 1,3-Dipolar cycloaddition: This method utilizes the reaction of nitrile oxides with alkenes or alkynes. For the synthesis of this compound, a chlorinated nitrile oxide precursor would be necessary.

Q2: What are the most critical parameters to control during the synthesis of this compound?

A2: Key parameters to monitor and optimize include:

  • Reaction Temperature: Temperature control is crucial to prevent side reactions and decomposition of starting materials or the product.

  • pH of the reaction medium: The acidity or basicity of the solution can significantly influence the reaction rate and the formation of byproducts.

  • Choice of Solvent: The solvent can affect the solubility of reactants and catalysts, as well as the reaction pathway.

  • Catalyst Selection and Loading: The type and concentration of the catalyst are critical for achieving high yield and selectivity.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves standard laboratory techniques. After the reaction, the mixture is usually worked up by extraction with a suitable organic solvent. The crude product can then be purified by:

  • Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is a common method for separating the desired product from impurities.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain high-purity crystals.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or degraded catalyst. 2. Incorrect reaction temperature or time. 3. Poor quality of starting materials. 4. Suboptimal pH of the reaction mixture.1. Use a fresh batch of catalyst or consider an alternative catalyst. 2. Optimize the reaction temperature and monitor the reaction progress using TLC or GC. 3. Verify the purity of starting materials using analytical techniques like NMR or GC-MS. 4. Adjust the pH of the reaction mixture using a suitable acid or base.
Formation of Multiple Products (Low Selectivity) 1. Formation of regioisomers. 2. Side reactions due to high temperature. 3. Incorrect stoichiometry of reactants.1. The reaction of β-enamino ketoesters with hydroxylamine can lead to isomeric 1,2-oxazoles. Careful selection of substrates and reaction conditions can favor the desired isomer.[1] 2. Lower the reaction temperature and monitor the reaction closely. 3. Ensure precise measurement of all reactants.
Product Decomposition 1. High reaction temperature. 2. Presence of strong acids or bases during workup. 3. Prolonged reaction time.1. Perform the reaction at the lowest effective temperature. 2. Neutralize the reaction mixture carefully before extraction. 3. Stop the reaction as soon as the starting material is consumed (monitor by TLC/GC).
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the aqueous phase. 2. Formation of azeotropes during distillation. 3. Co-elution of impurities during chromatography.1. Use a different extraction solvent or perform multiple extractions. Salting out the aqueous layer may also help. 2. Consider alternative purification methods like chromatography. 3. Optimize the chromatography conditions (e.g., change the eluent system, use a different stationary phase).

Experimental Protocols

Synthesis of this compound from a β-Chloro-α,β-unsaturated Aldehyde

  • Reaction Setup: To a solution of the β-chloro-α,β-unsaturated aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) in a round-bottom flask, add hydroxylamine hydrochloride (1.1 - 1.5 eq).

  • Catalyst/Base Addition: Add a base (e.g., sodium acetate, sodium hydroxide, or triethylamine) to neutralize the hydrochloride and facilitate the reaction. The choice of base and its amount may need optimization.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (ranging from room temperature to reflux, depending on the substrate's reactivity) for a specified duration (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the optimization of a catalyst for the synthesis of a 3-substituted-1,2-oxazole, which can serve as a starting point for the optimization of this compound synthesis.

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
Copper(II) Acetate5Ethanol801265
Copper(II) Acetate10Ethanol801278
Palladium(II) Acetate5Toluene100872
Zinc(II) Chloride10Methanol651855
None0Ethanol8024<10

Visualizations

Logical Workflow for Catalyst Selection and Optimization

Catalyst_Optimization_Workflow cluster_screening Catalyst Screening cluster_optimization Parameter Optimization A Define Reaction: β-chloro-α,β-unsaturated aldehyde + hydroxylamine → this compound B Select Potential Catalysts (e.g., Cu(OAc)₂, Pd(OAc)₂, ZnCl₂) A->B C Initial Screening Reactions (Fixed Conditions) B->C D Analyze Yield & Selectivity (TLC, GC, NMR) C->D E Vary Catalyst Loading D->E Select Best Catalyst F Optimize Solvent E->F G Optimize Temperature F->G H Optimize Reaction Time G->H I Validate Optimal Conditions H->I J Scale-up Synthesis I->J Reaction_Pathway Start β-Chloro-α,β-unsaturated Aldehyde + Hydroxylamine Intermediate1 Oxime Intermediate Start->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Catalyst) Product This compound Intermediate2->Product Dehydration

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-1,2-oxazole and Other Halo-oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of halogenated heterocyclic compounds is paramount for the synthesis of novel molecular entities. This guide provides a comparative analysis of the reactivity of 3-chloro-1,2-oxazole with other halo-oxazoles, focusing on synthetically valuable palladium-catalyzed cross-coupling reactions. The information presented is collated from various studies, offering insights into the relative reactivity and synthetic utility of these important building blocks.

Introduction to Halo-oxazole Reactivity

The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms. Halogenated oxazoles are versatile intermediates in organic synthesis, primarily due to their ability to participate in cross-coupling reactions that enable the formation of carbon-carbon and carbon-nitrogen bonds. The position of the halogen atom on the oxazole ring significantly influences its reactivity. Generally, in nucleophilic aromatic substitution, the order of reactivity for halogens on the oxazole ring is C2 > C4 > C5.[1] However, in palladium-catalyzed reactions, the electronic environment, steric factors, and the nature of the catalyst and ligands play a crucial role in determining the outcome of the reaction.

This guide focuses on two of the most powerful and widely used cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. It is a robust and versatile method for forming biaryl and vinyl-aryl compounds. The reactivity of halo-oxazoles in this reaction is dependent on the position of the halogen and the substituents on the ring.

While a direct side-by-side comparison of this compound with other chloro-oxazoles under identical conditions is not extensively documented, we can infer relative reactivities from various studies on similar heterocyclic systems. For instance, studies on dichloropyridines have shown that the reactivity of the chlorine atoms can be influenced by the electronic effects of the nitrogen atom and other substituents.

Below is a table summarizing the results of Suzuki-Miyaura coupling reactions for different halo-oxazole derivatives, compiled from various sources. It is important to note that the reaction conditions are not identical across all examples, which will influence the yields.

Halo-oxazole DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Chloro-5-(oxadiazol-2-yl)pyridineArylboronic acidPdCl₂(dtbpf)CsOAcDMF9015up to 90[2]
4-Aryl-2-chlorooxazoleAryl/Heteroarylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1000.25 (MW)75-95[3]
2-Aryl-4-triflyloxyoxazoleAryl/Heteroarylboronic acidPd(PPh₃)₄K₃PO₄Dioxane1500.25 (MW)80-98[3]
5-Iodo-2-(phenylsulfonyl)oxazoleArylboronic acidPd(PPh₃)₄Na₂CO₃THF/Toluene/H₂O801285-95[4]
4-Bromo-2-(phenylsulfonyl)oxazoleArylboronic acidPd(PPh₃)₄K₂CO₃THF/Toluene/H₂O701280-92[4]

Note: The data presented in this table is a compilation from different research articles and should not be interpreted as a direct comparative study. Reaction conditions and substrate scope vary between studies.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-oxazole Derivative

This protocol is a representative example for the Suzuki-Miyaura coupling of a halo-oxazole.

Microwave-Assisted Suzuki Coupling of 4-Aryl-2-chlorooxazoles: A mixture of the 4-aryl-2-chlorooxazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol %), and aqueous Na₂CO₃ (2 M, 3.0 equiv) in toluene/H₂O (4:1) is subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,4-diaryloxazole.[3]

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, leading to the formation of a carbon-nitrogen bond. This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines.

Similar to the Suzuki-Miyaura coupling, the reactivity of halo-oxazoles in the Buchwald-Hartwig amination is influenced by the position of the halogen, the nature of the amine, the catalyst system (palladium precursor and ligand), and the base.

The following table summarizes results for the Buchwald-Hartwig amination of various halo-heterocycles, providing an indication of the conditions required for these transformations.

Halo-heterocycleAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneN-MethylanilinePd₂(dba)₃ / YPhos ligandNaOtBuTolueneRT1>95[5]
Aryl MesylatesAnilinePd(OAc)₂ / BrettPhosK₂CO₃t-BuOH100398[6][7]
Unprotected Benzo-fused Heteroaryl HalidesVarious AminesPd₂(dba)₃ / RuPhosK₃PO₄Toluene1001270-95[8]
ChlorobenzeneAnilineγ-Fe₂O₃@MBD/Pd-CoK₂CO₃Water80695[9]

Note: This table presents data from various studies on different substrates and is intended to provide a general overview of reaction conditions and achievable yields. It is not a direct comparison of halo-oxazole reactivities.

Experimental Protocol: Buchwald-Hartwig Amination of a Heteroaryl Halide

This protocol provides a general procedure for the Buchwald-Hartwig amination of a heteroaryl halide.

General Procedure for Palladium-Catalyzed Amination: A resealable Schlenk tube is charged with the heteroaryl halide (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (2 mol %), RuPhos (4 mol %), and K₃PO₄ (2.0 equiv). The tube is evacuated and backfilled with argon. Toluene (as solvent) is added, and the tube is sealed and heated to 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to give the desired product.[8]

Logical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination R'R''NH [Ar-Pd(II)-X(L)(HNR'R'')]^+ [Ar-Pd(II)-X(L)(HNR'R'')]^+ Amine_Coordination->[Ar-Pd(II)-X(L)(HNR'R'')]^+ Deprotonation Deprotonation [Ar-Pd(II)-X(L)(HNR'R'')]^+->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

The reactivity of this compound and other halo-oxazoles in palladium-catalyzed cross-coupling reactions is a critical consideration for the design of efficient synthetic routes. While a definitive, quantitative ranking of reactivity across all halo-oxazole isomers requires further dedicated comparative studies, the existing literature provides valuable insights. The choice of catalyst, ligand, base, and reaction conditions can be tailored to achieve high yields for a variety of halo-oxazole substrates in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and data presented in this guide serve as a valuable resource for researchers in the field, enabling the strategic application of these powerful synthetic methodologies.

References

Navigating the Analytical Landscape for 3-Chloro-1,2-oxazole: A Comparative Guide to Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel heterocyclic compound 3-Chloro-1,2-oxazole, establishing robust analytical methods for its quantification and characterization is a critical early-stage endeavor. While validated, peer-reviewed methods specifically for this compound are not yet publicly available, this guide provides a comparative framework of potential analytical approaches based on established methodologies for structurally related isoxazole derivatives.

This publication will delve into prospective High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering detailed experimental protocols and data presentation to aid in method development and validation.

Comparative Overview of Potential Analytical Methods

The selection of an appropriate analytical technique is contingent on the sample matrix, the required sensitivity, and the nature of the analysis (e.g., purity assessment, quantification in a complex mixture). Based on the analysis of various isoxazole derivatives, two primary chromatographic techniques emerge as strong candidates for this compound analysis: Reversed-Phase HPLC (RP-HPLC) coupled with UV or Mass Spectrometry detection, and GC-MS.

ParameterProposed HPLC MethodProposed GC-MS MethodAlternative HPLC Method
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSeparation with a different stationary phase
Instrumentation HPLC with UV or MS detectorGas Chromatograph with Mass SpectrometerUPLC with PDA detector
Column C18 (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm)Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)Phenyl-Hexyl column
Mobile Phase Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)Carrier Gas: HeliumIsocratic mixture of Methanol and Water
Detection UV at 220-280 nm or ESI-MSElectron Ionization (EI)Photodiode Array (PDA)
Analytes This compound and potential polar impurities/metabolitesVolatile and semi-volatile impurities, degradation productsIsomers and closely related compounds
Sample Type Pharmaceutical formulations, reaction mixtures, biological fluidsHeadspace of reaction mixtures, organic extractsIn-process control samples
Advantages Versatile, suitable for a wide range of polarities, non-destructiveHigh sensitivity and selectivity, structural elucidation capabilitiesDifferent selectivity for complex mixtures
Limitations May require derivatization for highly non-polar compoundsNot suitable for non-volatile or thermally labile compoundsMay have lower efficiency than UPLC

Experimental Protocols: Foundational Methodologies

The following protocols are proposed starting points for the development of analytical methods for this compound. Optimization of these parameters will be essential to achieve the desired performance characteristics.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound in a solution, such as a pharmaceutical formulation or a reaction mixture.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm) or Electrospray Ionization (ESI) in positive mode for MS detection.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of this compound and potential volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: Capillary column (e.g., HP-5ms, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Ensure the concentration is within the linear range of the instrument.

Visualizing Analytical Workflows

To further clarify the proposed analytical processes, the following diagrams illustrate the logical flow of each method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the proposed HPLC analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Sample Dissolution_GC Dissolution in Volatile Solvent Sample_GC->Dissolution_GC Injection_GC Injection Dissolution_GC->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Ionization Electron Ionization Separation_GC->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Spectrum Mass Spectrum TIC->Spectrum Library_Search Library Search & Identification Spectrum->Library_Search

Caption: Workflow for the proposed GC-MS analysis of this compound.

A Comparative Guide to the Biological Activity of 3-Chloro-1,2-oxazole Derivatives and Other Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with an ongoing search for novel scaffolds that can provide enhanced biological activity and unique mechanisms of action. Among the myriad of heterocyclic compounds, 3-chloro-1,2-oxazole derivatives have emerged as a class of interest, demonstrating a spectrum of biological effects. This guide provides a comparative overview of the biological activities of this compound derivatives against other prominent heterocyclic systems, supported by available experimental data.

I. Antimicrobial and Antifungal Activity: A Comparative Perspective

Heterocyclic compounds form the backbone of many antimicrobial and antifungal agents. This section compares the activity of this compound derivatives with other key heterocycles like triazoles, imidazoles, and pyrazoles.

While direct comparative studies are limited, a comprehensive review of the antibacterial potential of various heterocyclic derivatives revealed that in one study, oxazole derivatives exhibited lower potency compared to their pyrazole and imidazole counterparts.[1] It is important to note that this study did not specifically investigate this compound derivatives, and further head-to-head studies are required for a definitive comparison.

The following tables summarize the antimicrobial and antifungal activities of various oxazole and triazole derivatives as reported in different studies. Disclaimer: The data presented below is not from a single comparative study but is a compilation from various sources. Therefore, a direct comparison of potencies should be made with caution.

Table 1: Antibacterial Activity of Oxazole and Triazole Derivatives

Compound ClassDerivativeBacterial StrainActivity (MIC/Zone of Inhibition)Reference
Oxazole Substituted oxa/thiazolesE. coliGood activity (20 mm)[1]
S. aureusModerate activity[1]
Triazole 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethyl groupE. coli, B. subtilis, P. aeruginosaMIC = 5 µg/mL[2]
Nalidixic acid-based 1,2,4-triazole-3-thioneP. aeruginosaMIC = 16 µg/mL[2]

Table 2: Antifungal Activity of Oxazole and Triazole Derivatives

Compound ClassDerivativeFungal StrainActivity (MIC)Reference
Oxazole Pyrazole linked to oxazole-5-oneC. albicansActive[1]
Triazole Novel 1,2,4-triazole derivativesC. albicansActive[3]
Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard technique used to determine the MIC.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no microorganism)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in the broth medium directly in the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader to measure the optical density.

II. Anticancer Activity: Exploring a Potential Therapeutic Avenue

The search for novel anticancer agents has led to the investigation of various heterocyclic scaffolds. Both oxazole and triazole derivatives have shown promise in this area.

Oxazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of crucial cellular targets like STAT3 and tubulin.[4] Several derivatives have demonstrated potent activity against a range of cancer cell lines with IC50 values in the nanomolar range.[4] Similarly, triazole-containing compounds are also being explored for their anticancer potential.

Table 3: Anticancer Activity of Oxazole and Triazole Derivatives

Compound ClassDerivativeCancer Cell LineActivity (IC50)Reference
Oxazole Various derivativesMultiple cell linesNanomolar concentrations[4]
Triazole 3-R-6-(5-arylfuran-2-yl-[4][5][6]triazolo[3,4-b][5][6][7]thiadiazoles60 cancer cell linesBelow 0.01µM for some derivatives[8]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer cell line

  • Cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

III. Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the methodologies and potential mechanisms of action, the following diagrams have been generated using the DOT language for Graphviz.

Experimental_Workflow_Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Bacterial/Fungal Culture B Prepare Standardized Inoculum A->B D Inoculate 96-well Plate B->D C Prepare Compound Dilutions C->D E Incubate Plate D->E F Read Results (Visual/Plate Reader) E->F G Determine MIC F->G

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Hypothetical Signaling Pathway for Anticancer Activity.

IV. Conclusion

This guide provides a comparative overview of the biological activities of this compound derivatives in relation to other important heterocyclic compounds. While the available literature suggests that 3-chloro-1,2-oxazoles possess a range of biological activities, there is a clear need for more direct comparative studies to definitively establish their potential relative to other scaffolds. The provided experimental protocols and workflow diagrams serve as a resource for researchers in this field. Future research should focus on head-to-head comparisons of these promising heterocyclic derivatives to guide the rational design of new and more effective therapeutic agents.

References

comparative study of different synthetic methods for 3-Chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Building Block

3-Chloro-1,2-oxazole is a valuable heterocyclic compound, serving as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its utility stems from the reactive chlorine atom, which allows for further functionalization and the construction of more complex molecular architectures. This guide provides a comparative overview of two primary synthetic strategies for obtaining this compound: direct chlorination of a 1,2-oxazole precursor and cyclization of an acyclic chlorinated precursor. We present a detailed analysis of the experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Methods

ParameterMethod 1: Direct ChlorinationMethod 2: Cyclization from Dichloroacetonitrile
Starting Material Oxazolo[4,5-b]pyridin-2(3H)-oneDichloroacetonitrile
Chlorinating Agent N-Chlorosuccinimide (NCS)Inherent to starting material
Key Transformation Electrophilic Aromatic SubstitutionCyclocondensation/Elimination
Reported Yield Up to 89% (for a fused system)Not explicitly reported for this compound
Reaction Conditions 10-120 °C, 1-36 hCatalytic sodium methoxide, followed by acidic workup
Advantages Potentially high-yielding, one-step chlorinationUtilizes a readily available chlorinated starting material
Disadvantages Regioselectivity can be an issue for simple oxazolesStructure of the resulting "oxazole chloride" needs confirmation

Method 1: Direct Chlorination of a 1,2-Oxazole System

This approach involves the introduction of a chlorine atom onto a pre-formed oxazole ring. A common and effective chlorinating agent for such transformations is N-Chlorosuccinimide (NCS).

Experimental Protocol

The following protocol is adapted from the chlorination of a related oxazolo[4,5-b]pyridin-2(3H)-one system and serves as a representative example of this synthetic strategy.[1]

Materials:

  • Oxazolo[4,5-b]pyridin-2(3H)-one

  • N-Chlorosuccinimide (NCS)

  • Solvent (e.g., Acetonitrile, Glacial Acetic Acid, Dichloromethane, DMF, etc.)

Procedure:

  • In a suitable reaction vessel, dissolve the oxazolo[4,5-b]pyridin-2(3H)-one in the chosen solvent.

  • Add N-Chlorosuccinimide to the solution.

  • Heat the reaction mixture at a temperature between 10 °C and 120 °C for a period of 1 to 36 hours, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture is worked up to isolate the chlorinated product. This may involve removal of the solvent, followed by purification techniques such as recrystallization from a suitable solvent (e.g., ethyl acetate, ethanol).[1]

Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Oxazolo[4,5-b]pyridin-2(3H)-one product 6-Chloro-oxazolo[4,5-b]pyridin-2(3H)-one start->product Chlorination reagents N-Chlorosuccinimide (NCS) Solvent

Caption: Direct chlorination of an oxazole derivative.

Method 2: Cyclization from a Chlorinated Acyclic Precursor

An alternative strategy involves the construction of the 1,2-oxazole ring from an acyclic starting material that already contains the necessary chlorine atom. One such precursor is dichloroacetonitrile.

Experimental Protocol

The following is a general procedure derived from the synthesis of an "oxazole chloride" from dichloroacetonitrile, as described in the context of the synthesis of the natural product Siphonazole.

Materials:

  • Dichloroacetonitrile

  • Sodium methoxide (catalyst)

  • Methanol

  • Acid for workup

Procedure:

  • An oxazoline intermediate is first synthesized from dichloroacetonitrile in the presence of a catalytic amount of sodium methoxide in methanol.

  • The resulting oxazoline is then subjected to an elimination reaction and acidic catalyzation to yield the "oxazole chloride".

  • Further details on the specific reaction conditions (temperature, reaction time) and purification methods for the unsubstituted this compound are not extensively detailed in the available literature and would require further experimental optimization.

Synthetic Pathway

Caption: Synthesis of an oxazole chloride from dichloroacetonitrile.

Discussion and Outlook

The direct chlorination of an oxazole ring system, particularly with NCS, appears to be a viable and potentially high-yielding method. However, a key consideration for the synthesis of this compound from the unsubstituted parent ring would be the regioselectivity of the chlorination. Electrophilic substitution on the 1,2-oxazole ring can potentially occur at other positions, and the directing effects of any existing substituents would need to be carefully considered. The literature example provided demonstrates the successful chlorination of a complex, fused oxazole derivative, suggesting that the method is robust.[1]

The synthesis from dichloroacetonitrile offers an intriguing alternative by building the ring from a readily available chlorinated starting material. This approach bypasses the need for a separate chlorination step and could potentially be more atom-economical. However, the primary challenge with this method is the lack of detailed characterization of the resulting "oxazole chloride" in the context of forming the simple this compound. Further research would be necessary to confirm the identity and purity of the product and to optimize the reaction conditions for this specific target molecule.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule to the reaction conditions. The direct chlorination method may be preferable if a suitable oxazole precursor is readily available and if regioselectivity can be controlled. The cyclization approach from dichloroacetonitrile holds promise as a more direct route but requires further investigation to be established as a reliable method for the synthesis of this compound.

References

Spectroscopic Analysis: Confirming the Structure of 3-Chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a detailed spectroscopic analysis for the confirmation of the structure of 3-chloro-1,2-oxazole. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted spectroscopic data for the target molecule and compares it with experimental data for a closely related alternative, 5-chloro-3-phenylisoxazole. This comparative approach, supplemented with detailed experimental protocols and a logical workflow for structural elucidation, serves as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Comparison

The structural confirmation of an organic molecule relies on the synergistic interpretation of various spectroscopic techniques. Here, we present a comparison of the predicted data for this compound and experimental data for 5-chloro-3-phenylisoxazole.

Table 1: 1H NMR Data Comparison

CompoundPositionPredicted/Experimental Chemical Shift (δ ppm)
This compound (Predicted) H46.4
H58.5
5-Chloro-3-phenylisoxazole (Experimental) H46.80
Phenyl-H7.45 - 7.85 (m)

Table 2: 13C NMR Data Comparison

CompoundPositionPredicted/Experimental Chemical Shift (δ ppm)
This compound (Predicted) C3150
C4105
C5160
5-Chloro-3-phenylisoxazole (Experimental) C3161.9
C497.2
C5170.6
Phenyl-C125.8, 127.2, 129.0, 130.3, 136.0

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundPredicted/Experimental Wavenumber (cm-1)Assignment
This compound (Predicted) ~3100C-H stretch (aromatic)
~1600C=N stretch
~1450C=C stretch
~1100C-O stretch
~800C-Cl stretch
5-Chloro-3-phenylisoxazole (Experimental) 3100-3000C-H stretch (aromatic)
1610C=N stretch
1450C=C stretch (aromatic ring)
1100-1000C-O stretch
800-700C-Cl stretch

Table 4: Mass Spectrometry (MS) Data Comparison

CompoundPredicted/Experimental m/zFragment
This compound (Predicted) 103/105[M]+ ( isotopic pattern for Cl)
75/77[M-CO]+
69[M-Cl]+
5-Chloro-3-phenylisoxazole (Experimental) 229/231[M]+ ( isotopic pattern for Cl)
194[M-Cl]+
105[C6H5CO]+
77[C6H5]+

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the solution is homogeneous.[1][2][3]

  • 1H NMR Acquisition :

    • Spectrometer: 400 MHz or higher field instrument.

    • Parameters: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • 13C NMR Acquisition :

    • Spectrometer: 100 MHz or higher (corresponding to the 1H frequency).

    • Parameters: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of 13C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is usually around 220 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FTIR :

    • Instrument: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

    • Procedure: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[4][5][6][7][8] Apply pressure to ensure good contact for solid samples.[4] Record the spectrum, typically in the range of 4000-400 cm-1. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.[4]

3. Mass Spectrometry (MS)

  • Electron Ionization (EI) Mass Spectrometry :

    • Instrument: A mass spectrometer equipped with an EI source.

    • Procedure: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.[9][10][11][12] The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[9][10][11][12] The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.[9][10][11][12]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of Putative This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Acquire Spectra ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation comparison Comparison with Predicted Data & Alternative Structures structure_elucidation->comparison confirmation Structure Confirmation comparison->confirmation

References

A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. The presence of impurities can significantly impact the compound's biological activity, toxicity, and overall safety profile. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of synthesized 3-Chloro-1,2-oxazole.

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its purity is paramount for the reliability and reproducibility of experimental results. This guide will delve into the experimental protocols for both HPLC and GC-MS, present a comparative analysis of their performance, and offer guidance on selecting the most appropriate method for your specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture.[1] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.

Experimental Protocol: HPLC Analysis of this compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Prepare a series of calibration standards of known concentrations from a certified reference standard of this compound.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of small organic molecules.

  • Mobile Phase: A gradient elution is often employed for optimal separation. A typical gradient might be:

    • 0-10 min: 20% Acetonitrile in Water (with 0.1% formic acid) to 80% Acetonitrile in Water (with 0.1% formic acid).

    • 10-15 min: Hold at 80% Acetonitrile.

    • 15-16 min: Return to 20% Acetonitrile.

    • 16-20 min: Column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of 220 nm.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

  • The identity of the main peak is confirmed by comparing its retention time with that of the certified reference standard.

  • Quantification of impurities can be achieved by using the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • For quantitative analysis, a deuterated internal standard can be added to the sample and calibration standards to improve accuracy and precision.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

3. Data Analysis:

  • The purity is assessed by the relative area of the this compound peak in the total ion chromatogram (TIC).

  • The identity of the compound is confirmed by matching its mass spectrum with a reference spectrum or a spectral library.

  • The fragmentation pattern in the mass spectrum can also provide structural information about potential impurities.

Comparative Analysis of HPLC and GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sensitivity Good sensitivity, typically in the parts-per-million (ppm) range.Excellent sensitivity, often reaching parts-per-billion (ppb) levels.
Selectivity Good selectivity, can be enhanced with different column chemistries and mobile phases.High selectivity, especially with mass spectrometric detection providing structural information.
Analysis Time Typically 15-30 minutes per sample.Typically 10-20 minutes per sample.
Sample Derivatization Usually not required.May be required for non-volatile or polar compounds to increase volatility.
Cost Lower initial instrument cost and operational costs compared to GC-MS.Higher initial instrument cost and maintenance requirements.

Visualizing the Workflow

To better understand the logical flow of assessing the purity of synthesized this compound, the following diagram illustrates the key steps involved.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_methods Analytical Methods cluster_results Data Analysis & Reporting Synthesis Synthesis of this compound Purification Initial Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Interpretation & Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis Report Final Purity Report Data_Analysis->Report

References

Comparative Guide to the In Vitro and In Vivo Evaluation of Oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of data: Direct experimental data for 3-Chloro-1,2-oxazole based compounds is limited in the public domain. This guide provides a comparative overview of the evaluation of various substituted oxazole, isoxazole, and oxadiazole derivatives to serve as a valuable resource for researchers interested in the biological activities of this class of heterocyclic compounds. The presented data and protocols offer insights into the potential therapeutic applications and the experimental methodologies used to assess them.

Data Presentation: Quantitative Analysis of Oxazole Derivatives

The following tables summarize the quantitative data from various studies on oxazole-based compounds, highlighting their potential as anticancer and antidiabetic agents.

Table 1: In Vitro Anticancer Activity of Oxazole-Based Carboxamides

CompoundCell LineIC50 (µM)
Compound 4 HCT-1160.11 ± 0.01
SW-4800.18 ± 0.01
Compound 5 HCT-1160.14 ± 0.02
SW-4800.21 ± 0.03

Table 2: In Vivo Anticancer Activity of Oxazole-Based Carboxamides in EAC Model

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Tumor Weight Reduction (%)
Compound 4 20SignificantSignificant
Compound 5 20SignificantSignificant
5-Fluorouracil (Standard) 20Comparable to test compoundsComparable to test compounds

Table 3: In Vitro SGLT2 Inhibitory Activity of Triazole-Modified Oxazole S-Glucosides

CompoundSGLT2 IC50 (nM)
10f 1.2
Dapagliflozin (Control) 2.0

Table 4: Pharmacokinetic Parameters of Compound 10f in Rats

ParameterValue
Tmax (h) 1.5
Cmax (ng/mL) 324.5
AUC (0-t) (ng·h/mL) 1287.6
t1/2 (h) 3.8
Oral Bioavailability (%) 35.7

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 4 hours.[1]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Ehrlich Ascites Carcinoma (EAC) Model for In Vivo Anticancer Activity

The EAC model is a commonly used in vivo model to evaluate the anticancer potential of compounds in mice.[4][5][6][7][8]

  • Animal Model: Swiss albino mice are used for this model.

  • Tumor Induction: EAC cells are injected intraperitoneally into the mice to induce tumor growth.[4][5]

  • Compound Administration: After a set period of tumor growth, the mice are treated with the test compounds, a standard drug (e.g., 5-fluorouracil), and a control vehicle, typically administered intraperitoneally or orally for a specified number of days.

  • Parameter Evaluation: The anticancer activity is evaluated by measuring parameters such as tumor volume, tumor weight, and mean survival time of the treated mice compared to the control group.[8]

  • Histopathology: At the end of the experiment, tumor tissues can be collected for histopathological examination to observe cellular changes like apoptosis and necrosis.

SGLT2 Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the sodium-glucose cotransporter 2 (SGLT2).[9][10][11][12][13]

  • Cell Line: A stable cell line expressing human SGLT2 (e.g., CHO or HK-2 cells) is used.[10][13]

  • Glucose Uptake: The cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG) in the presence and absence of the test compounds.[9][13]

  • Fluorescence Measurement: The uptake of the fluorescent glucose analog is measured using a fluorescence plate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of glucose uptake is determined and reported as the IC50 value.

Pharmacokinetic Study in Rats

Pharmacokinetic studies are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound.[14][15][16][17][18]

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[15][17]

  • Compound Administration: The test compound is administered to the rats, typically via oral (p.o.) and intravenous (i.v.) routes, at a specific dose.

  • Blood Sampling: Blood samples are collected from the rats at various time points after administration.[15][16]

  • Plasma Analysis: The concentration of the compound in the plasma is determined using a validated analytical method, such as LC-MS/MS.

  • Parameter Calculation: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), t1/2 (half-life), and oral bioavailability, are calculated using appropriate software.[16]

Mandatory Visualizations

Experimental Workflow for In Vitro and In Vivo Evaluation

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Compound Synthesis (Oxazole Derivatives) B Cell Culture (e.g., HCT-116, SW-480) A->B C MTT Assay for Cytotoxicity B->C D IC50 Determination C->D G Compound Administration D->G Lead Compound Selection E Animal Model (Swiss Albino Mice) F Ehrlich Ascites Carcinoma (EAC) Induction E->F F->G H Evaluation of Anticancer Activity (Tumor Volume, Weight, Survival) G->H G A Oxazole Compound B Induction of Cellular Stress A->B C Activation of Caspase Cascade (e.g., Caspase-3, -9) B->C D PARP Cleavage C->D E DNA Fragmentation D->E F Apoptosis E->F

References

Cross-Reactivity of 3-Chloro-1,2-oxazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of available scientific literature reveals a notable scarcity of comprehensive cross-reactivity studies specifically focused on 3-chloro-1,2-oxazole derivatives. While the broader oxazole class of compounds is recognized for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, specific and comparative off-target profiling for the this compound scaffold is not extensively documented in publicly accessible research.

The substitution pattern on the oxazole ring plays a crucial role in determining the biological activity and selectivity of these derivatives. However, without dedicated screening of this compound compounds against panels of kinases, G-protein coupled receptors (GPCRs), and other relevant off-targets, a quantitative comparison of their cross-reactivity profiles remains challenging.

This guide, therefore, aims to provide a framework for understanding and evaluating the potential cross-reactivity of this compound class, drawing on general principles of small molecule drug discovery and the limited available data for structurally related compounds.

Understanding Cross-Reactivity in Drug Discovery

Cross-reactivity, or off-target activity, is a critical aspect of drug development. It refers to the ability of a compound to bind to and modulate the activity of targets other than its intended primary target. High cross-reactivity can lead to unexpected side effects and toxicity, while a clean selectivity profile is a hallmark of a promising drug candidate.

The logical workflow for assessing small molecule cross-reactivity is depicted below:

cluster_0 Preclinical Development A Compound Synthesis (this compound scaffold) B Primary Target Assay (e.g., Enzyme Inhibition, Receptor Binding) A->B Initial Screening C Selectivity Profiling (Screening against a panel of off-targets) B->C Confirmed Activity D In Vitro ADME-Tox Assays (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->D Favorable Selectivity F Lead Optimization C->F Unfavorable Selectivity E In Vivo Efficacy and Safety Studies D->E Good Drug-like Properties D->F F->A Iterative Redesign

Caption: Workflow for Assessing Small Molecule Cross-Reactivity.

Potential Areas of Cross-Reactivity for Heterocyclic Compounds

Heterocyclic compounds, including oxazole derivatives, are known to interact with a variety of biological targets due to their structural diversity and ability to form multiple types of interactions. Key protein families to consider for cross-reactivity screening include:

  • Kinases: The human kinome consists of over 500 enzymes that are crucial for cell signaling. Due to similarities in the ATP-binding pocket, kinase inhibitors often exhibit off-target effects.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are common off-targets for many drugs.

  • Ion Channels: These membrane proteins are essential for neuronal and muscular function, and their modulation can lead to significant side effects.

  • Nuclear Receptors: These receptors regulate gene expression and are involved in various physiological processes.

  • Enzymes: Metabolic enzymes, proteases, and other enzyme classes can be unintentionally inhibited or activated.

Experimental Protocols for Assessing Cross-Reactivity

A comprehensive assessment of cross-reactivity involves a tiered approach, starting with broad screening panels and progressing to more specific functional assays.

Broad Panel Screening (Binding Assays)
  • Methodology: The test compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of purified receptors, enzymes, and ion channels. The percentage of inhibition or binding is determined.

  • Example Workflow:

A This compound Derivative B Stock Solution (e.g., in DMSO) A->B D Automated Liquid Handling B->D C Assay Plates with Pre-dispensed Targets (Kinases, GPCRs, etc.) C->D E Incubation D->E F Detection (e.g., Radioligand Binding, Fluorescence) E->F G Data Analysis (% Inhibition) F->G

Caption: General Workflow for Broad Panel Screening.

Dose-Response Assays for Identified "Hits"
  • Methodology: For any targets showing significant interaction in the initial screen (e.g., >50% inhibition), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).

  • Data Presentation: The results are typically presented in a tabular format.

DerivativePrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Index (Off-Target 1 / Primary Target)
Compound X101,000>10,000100
Compound Y153005,00020

Note: This table is a template. No specific data for this compound derivatives is currently available in the public domain.

Cellular and Functional Assays
  • Methodology: To confirm that the observed binding translates to a functional effect in a cellular context, cell-based assays are employed. These can measure changes in downstream signaling pathways, cell proliferation, or other relevant cellular phenotypes.

Conclusion

While the this compound scaffold holds potential for the development of novel therapeutics, a thorough understanding of its cross-reactivity profile is paramount. The lack of published, comprehensive selectivity data for this specific class of compounds highlights a significant knowledge gap. Future research, employing the systematic screening funnels outlined above, will be essential to elucidate the off-target interaction landscape of these derivatives and guide the development of safe and effective drug candidates. Researchers and drug development professionals are encouraged to perform such studies to fully characterize their compounds of interest.

A Comparative Review of 3-Chloro-1,2-oxazole and its Isomers: Synthesis, Applications, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for designing novel compounds with targeted functionalities. This guide provides a comparative analysis of 3-chloro-1,2-oxazole and its positional isomers, 4-chloro-1,2-oxazole and 5-chloro-1,2-oxazole, alongside their 1,3-oxazole counterparts. This review synthesizes available data on their applications, supported by experimental findings, to offer a clear comparison of their performance and potential.

The strategic placement of a chlorine atom on the oxazole or isoxazole ring significantly influences the molecule's electronic properties, reactivity, and ultimately, its biological and industrial applications. While the broader class of oxazoles is known for a wide spectrum of activities including antimicrobial, anti-inflammatory, and herbicidal properties, the specific contributions of these chloro-isomers are less comprehensively documented in a comparative context.[1][2]

Synthesis and Chemical Properties

The synthesis of chloro-oxazole isomers presents distinct challenges and pathways. While general methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or the Van Leusen reaction, provide foundational routes, the introduction and positioning of the chlorine atom require specific strategies.[3][4] For instance, the synthesis of 5-chloroisoxazoles has been documented as a versatile starting point for the preparation of other complex molecules like 2H-azirine-2-carboxylic acid derivatives.[5]

The reactivity of the chloro-isomers is dictated by the position of the chlorine atom relative to the heteroatoms in the ring. This positioning affects the ease of nucleophilic substitution and other chemical transformations, thereby influencing their utility as synthetic intermediates.

Comparative Applications and Performance

While comprehensive comparative data remains scarce, the available literature points towards distinct areas of application for the different chloro-oxazole isomers.

Table 1: Overview of Reported Applications for Chloro-oxazole Isomers

IsomerReported ApplicationsKey Findings
This compound Limited specific data available. General oxazole derivatives show broad biological activity.Research is needed to delineate specific applications.
4-Chloro-1,2-oxazole Photoconductive materials.[6]Derivatives have been patented for use in photoconductive layers.
5-Chloro-1,2-oxazole Synthetic intermediate for azirine derivatives.[5] Herbicidal activity (for isoxazole derivatives).[7]Serves as a versatile building block in organic synthesis. Isoxazole derivatives have shown potent herbicidal effects.
Chloro-1,3-oxazoles Antimicrobial and antifungal agents.[8][9]Various derivatives exhibit significant activity against bacterial and fungal strains.

Biological Activity: A Comparative Insight

The biological activities of chloro-oxazole derivatives are a key area of interest, particularly in the development of new therapeutic and agrochemical agents.

Antimicrobial and Antifungal Activity
Herbicidal and Insecticidal Activity

Isoxazole derivatives, including those with chloro-substituents, have been investigated for their herbicidal properties.[7] For instance, certain N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have demonstrated potent inhibition of weed growth.[7] The isoxazole ring is a key pharmacophore in several commercial herbicides. Similarly, oxadiazole derivatives, which share structural similarities, have been explored for insecticidal applications.[12]

Experimental Methodologies

To facilitate further research and comparative studies, detailed experimental protocols are essential. The following provides an overview of a general synthetic approach.

General Synthesis of Substituted Oxazoles

A common route to synthesize substituted oxazoles involves the cyclization of α-haloketones with amides. The specific starting materials and reaction conditions can be modified to yield the desired chloro-isomer.

Experimental Workflow for Oxazole Synthesis

G start Start: α-Haloketone and Amide step1 Reaction in suitable solvent (e.g., ethanol, DMF) start->step1 step2 Heating under reflux step1->step2 step3 Purification by recrystallization or chromatography step2->step3 end End: Substituted Oxazole step3->end

Caption: General workflow for the synthesis of substituted oxazoles.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many chloro-oxazole derivatives are still under investigation. For herbicidal isoxazoles, one established mechanism involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.

Simplified HPPD Inhibition Pathway

G cluster_pathway Plant Cell Tyrosine Tyrosine p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p-Hydroxyphenylpyruvate HPPD HPPD Enzyme p-Hydroxyphenylpyruvate->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoid Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid Biosynthesis Chlorophyll Protection Chlorophyll Protection Carotenoid Biosynthesis->Chlorophyll Protection Herbicide Isoxazole Herbicide Herbicide->Inhibition Inhibition->HPPD Inhibits

Caption: Inhibition of the HPPD enzyme by isoxazole herbicides.

Conclusion and Future Directions

The comparative analysis of this compound and its isomers reveals a field with significant potential for further exploration. While some applications, such as the use of 4-chloro-oxazole derivatives in photoconductive materials and 5-chloroisoxazoles as synthetic intermediates and in herbicides, are emerging, there is a clear need for more direct comparative studies. Future research should focus on elucidating the specific structure-activity relationships of these isomers to unlock their full potential in medicinal chemistry, agrochemicals, and materials science. The development of standardized experimental protocols and the investigation of their detailed mechanisms of action will be crucial in advancing this promising class of heterocyclic compounds.

References

Safety Operating Guide

Safe Disposal of 3-Chloro-1,2-oxazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-1,2-oxazole, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general hazardous waste regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This chemical is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and closed-toe shoes.

In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the disposal and safety of halogenated organic compounds.

ParameterValueRegulation/Source
Landfill Prohibition for Aqueous Solutions> 14,000 mg/kg halogenated compoundsTitle 35, Subtitle G, Chapter I, Part 729, Illinois PCB
Total Organic Halogen in Aqueous Phase (Landfill)> 10,000 mg/kgTitle 35, Subtitle G, Chapter I, Part 729, Illinois PCB

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[4] Improper disposal, such as pouring it down the drain, is prohibited.[2]

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound. This includes pure unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, and wipes).

  • As a halogenated organic compound, it should be segregated from non-halogenated solvent waste.

Step 2: Waste Collection and Storage

  • Collect liquid waste containing this compound in a designated, properly labeled, and sealed waste container. A common practice for chlorinated solvents is to use a designated "Organic solvent carboy, yellow".[5]

  • The container must be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the contents, including "this compound" and any other components.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2] The storage area should be a designated satellite accumulation area for hazardous waste.

Step 3: Handling Spills

  • In the event of a small spill, absorb the chemical with an inert material (e.g., sand, earth, or vermiculite).

  • Collect the absorbent material and the spilled chemical into a sealed container for disposal as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste management company.[6]

  • These specialized services will ensure the waste is transported, treated, and disposed of in accordance with all regulatory requirements, which may include incineration or other approved methods for treating halogenated hazardous waste.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (this compound) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated is_mixed Is it mixed with other waste types? is_halogenated->is_mixed Yes collect_halogenated Collect in designated 'Halogenated Waste' container is_mixed->collect_halogenated No contact_ehs_mixed Consult EHS for mixed waste protocol is_mixed->contact_ehs_mixed Yes store_waste Label container clearly Store in designated satellite accumulation area collect_halogenated->store_waste contact_ehs_mixed->store_waste ehs_pickup Arrange for pickup by EHS or licensed waste contractor store_waste->ehs_pickup

References

Personal protective equipment for handling 3-Chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-Chloro-1,2-oxazole. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its hazardous properties. The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS Hazard Statement
Flammable LiquidsH227: Combustible liquid
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize exposure and ensure safety. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDouble-gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or punctures and changed immediately upon contamination. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.
Eyes/Face Safety goggles and face shieldChemical splash goggles are mandatory. A face shield should be worn over safety goggles, especially when there is a risk of splashing or a highly exothermic reaction.
Body Flame-resistant lab coatA lab coat made of a flame-resistant material such as Nomex® should be worn and fully buttoned.
Respiratory Respirator (if necessary)All handling of this compound should be conducted within a certified chemical fume hood to control vapors. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required. Respirator use necessitates a formal respiratory protection program, including fit testing and medical evaluation.
Footwear Closed-toe shoesShoes must cover the entire foot.

Operational Plan: Step-by-Step Handling Procedure

The following workflow ensures a systematic and safe approach to handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_aliquot Aliquot Chemical prep_hood->handle_aliquot Begin Work handle_reaction Perform Reaction handle_aliquot->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Complete Work cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Don the appropriate PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Have spill cleanup materials readily available.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • When transferring the chemical, use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

    • Keep the container tightly closed in a designated flammables cabinet.

    • Store away from incompatible materials such as oxidizing agents.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated, sealed, and clearly labeled hazardous waste container.
Empty Containers Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse.
Aqueous Waste containing this compound Collect in a dedicated, sealed, and labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.[1][2][3]

Key Disposal Principles:

  • Segregation: Halogenated organic waste must be kept separate from non-halogenated waste to facilitate proper disposal and minimize costs.[2][3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Containment: Waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a sealed, labeled chemical waste container. For large spills, contact your institution's EHS office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.